TH1760
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H18N4O5S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
6-[4-(1H-indole-5-carbonyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H18N4O5S/c25-19(14-1-3-16-13(11-14)5-6-21-16)23-7-9-24(10-8-23)30(27,28)15-2-4-17-18(12-15)29-20(26)22-17/h1-6,11-12,21H,7-10H2,(H,22,26) |
InChI Key |
HNCVDRFFJZJQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of TH1760 in Potentiating Thiopurine-Based Cancer Therapy: A Technical Guide
For Immediate Release
SOLNA, Sweden – December 8, 2025 – In the landscape of precision oncology, the small molecule TH1760 has emerged as a significant research tool for enhancing the therapeutic efficacy of thiopurine drugs, a class of antimetabolites used in the treatment of various cancers, particularly hematological malignancies. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental validation of this compound in cancer research, intended for researchers, scientists, and professionals in drug development.
Contrary to some initial postulations, this compound is not an inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Instead, extensive research has unequivocally identified its primary target as NUDT15 (Nudix Hydrolase 15), a crucial enzyme in the metabolic pathway of thiopurines. By inhibiting NUDT15, this compound effectively sensitizes cancer cells to the cytotoxic effects of thiopurine drugs like 6-thioguanine (6-TG).
Core Mechanism of Action: NUDT15 Inhibition
Thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that undergo intracellular metabolic activation to form thioguanine nucleotides (TGNs). The key cytotoxic metabolite, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), is incorporated into DNA during replication, leading to DNA damage and subsequent cell death.
NUDT15 functions as a negative regulator of thiopurine cytotoxicity by hydrolyzing the active metabolites, primarily 6-thio-dGTP and 6-thio-GTP, thus preventing their incorporation into nucleic acids. This compound is a potent and selective inhibitor of NUDT15. By binding to the catalytic pocket of NUDT15, this compound prevents the degradation of 6-thio-dGTP. This leads to an accumulation of active thiopurine metabolites within the cancer cell, resulting in increased incorporation of 6-thio-dGTP into the DNA of cancer cells. The presence of this analogue in the DNA triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The efficacy of this compound in sensitizing cancer cells to thiopurines has been demonstrated through various in vitro studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay | Reference |
| This compound IC50 for human NUDT15 | ~25 nM | Malachite Green-based assay | |
| This compound Cellular Engagement (CETSA) | Low-micromolar range | Cellular Thermal Shift Assay | |
| TH7755 IC50 for human NUDT15 | ~30 nM | Malachite Green-based assay |
Table 1: Biochemical and Cellular Potency of NUDT15 Inhibitors. CETSA (Cellular Thermal Shift Assay) measures the engagement of a drug with its target protein in a cellular environment. TH7755 is a derivative of this compound with improved cellular target engagement.
| Cell Line | Treatment | 6-TG EC50 | Fold Sensitization | Reference |
| 697 (B-cell acute lymphoblastic leukemia) | 6-TG alone | Not specified | - | |
| 6-TG + 10 µM this compound | Reduced by ~10-fold | ~10 | ||
| NB4 (Acute promyelocytic leukemia) | 6-TG alone | Not specified | - | |
| 6-TG + this compound | Dose-dependent decrease | Not specified | ||
| HL-60 (Acute promyelocytic leukemia) | 6-TG alone | Not specified | - | |
| 6-TG + this compound | Dose-dependent decrease | Not specified |
Table 2: Sensitization of Hematological Malignancy Cell Lines to 6-Thioguanine (6-TG) by this compound. EC50 represents the concentration of a drug that gives a half-maximal response.
| Parameter | Cell Line | Treatment | Observation | Reference |
| Intracellular 6-thio-dGTP/6-thio-GTP levels | HL-60 | 6-MP or 6-TG + 10 µM this compound | Significantly enhanced incorporation into RNA/DNA |
Table 3: Effect of this compound on Intracellular Thiopurine Metabolite Levels.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Thiopurine metabolism and the mechanism of action of this compound.
Caption: Workflow for a Resazurin-based cell viability assay.
Caption: Simplified DNA damage response pathway initiated by 6-TG.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Resazurin Cell Viability Assay
This assay is used to assess cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 6-thioguanine (6-TG) with and without a fixed concentration of this compound (e.g.,
An In-depth Technical Guide to TH1760 and Thiopurine Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are integral to the treatment of various cancers and autoimmune diseases. The therapeutic efficacy and toxicity of these prodrugs are critically dependent on their complex intracellular metabolism. A key enzyme in this pathway is the Nudix hydrolase 15 (NUDT15), which deactivates the cytotoxic thiopurine metabolites, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thio-guanosine triphosphate (6-thio-GTP). Genetic variants in NUDT15 that result in decreased enzyme function are associated with thiopurine toxicity, limiting the therapeutic window for many patients. TH1760 is a potent and selective small-molecule inhibitor of NUDT15. By blocking NUDT15 activity, this compound enhances the accumulation of active thiopurine metabolites in target cells, thereby potentiating their cytotoxic effects. This guide provides a comprehensive overview of the thiopurine metabolism pathways, the role of NUDT15, and the mechanism of action of this compound. It includes quantitative data on the effects of this compound, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
The Thiopurine Metabolism Pathway
Thiopurines are prodrugs that require intracellular enzymatic conversion to their active metabolites, the 6-thioguanine nucleotides (6-TGNs). The metabolic pathway is a complex network of competing enzymes that ultimately determines the balance between therapeutic efficacy and toxicity.
Azathioprine is first converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized through three competing pathways:
-
Phosphorylation to active 6-TGNs: Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to thioinosine monophosphate (TIMP). Through a series of enzymatic steps involving inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS), TIMP is converted to thioguanosine monophosphate (TGMP). TGMP is then phosphorylated to its di- and tri-phosphate forms (TGDP and TGTP), which are the active cytotoxic metabolites. 6-thioguanine (6-TG) can also be directly converted to TGMP by HPRT. These 6-TGNs exert their cytotoxic effects by being incorporated into DNA and RNA.
-
S-methylation by Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP and its downstream metabolites, leading to the formation of inactive methylated compounds such as 6-methylmercaptopurine (6-MMP).
-
Oxidation by Xanthine Oxidase (XO): XO converts 6-MP to the inactive metabolite 6-thiouric acid.
The balance between these pathways is crucial. Shunting of 6-MP metabolism towards the TPMT pathway can lead to the accumulation of 6-MMP, which is associated with hepatotoxicity, while reduced TPMT activity can lead to an accumulation of 6-TGNs and an increased risk of myelosuppression.
The Role of NUDT15 in Thiopurine Metabolism
NUDT15 is a nucleoside diphosphatase that plays a crucial role in thiopurine metabolism by hydrolyzing the active metabolites 6-thio-dGTP and 6-thio-GTP back to their monophosphate forms (6-thio-dGMP and 6-thio-GMP respectively).[1] This action effectively deactivates the cytotoxic potential of thiopurines.
Individuals with certain genetic variants in the NUDT15 gene have reduced or no enzyme activity. This leads to an accumulation of 6-TGNs and a heightened risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines. Therefore, NUDT15 genotyping has become an important tool for personalizing thiopurine therapy.
This compound: A Potent NUDT15 Inhibitor
This compound is a potent and selective small-molecule inhibitor of NUDT15.[2] By inhibiting NUDT15, this compound prevents the deactivation of active thiopurine metabolites, leading to their increased intracellular accumulation and enhanced incorporation into DNA and RNA. This potentiation of thiopurine cytotoxicity presents a promising strategy to improve the therapeutic efficacy of thiopurines, potentially allowing for lower doses to be used, thereby reducing side effects.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data on the activity and effects of this compound.
Table 1: In Vitro Inhibition of NUDT15 by this compound
| Parameter | Value | Reference |
| IC50 (Human NUDT15) | 25 nM | [2] |
Table 2: Effect of this compound on Thiopurine Metabolite Incorporation and Cytotoxicity
| Cell Line | Thiopurine | This compound Concentration | Effect | Reference |
| HL-60 | 6-Mercaptopurine | 10 µM | Significantly enhanced RNA incorporation of 6-MP metabolites. | [3] |
| HL-60 | 6-Thioguanine (0.5 µM) | 10 µM | Significantly enhanced RNA incorporation of 6-TG metabolites (P = 0.02). | [3] |
| HL-60 | 6-Thioguanine (1 µM) | 10 µM | Significantly enhanced RNA incorporation of 6-TG metabolites (P = 0.0047). | [3] |
| NB4 | 6-Thioguanine | 10 µM | Potentiated 6-TG-induced DNA damage response and apoptosis. | [3] |
| HL-60 | 6-Mercaptopurine | 10 µM | Potentiated 6-MP-induced cell cycle arrest. | [3] |
Experimental Protocols
Measurement of Intracellular Thiopurine Metabolites by LC-MS/MS
This protocol is adapted from established methods for the quantification of thiopurine metabolites in erythrocytes.
4.1.1. Sample Preparation
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
Erythrocyte Isolation: Centrifuge the whole blood to separate erythrocytes from plasma and other cellular components. Wash the erythrocyte pellet with saline solution.
-
Cell Lysis: Lyse the washed erythrocytes to release intracellular metabolites.
-
Acid Hydrolysis: Treat the cell lysate with an acid (e.g., perchloric acid) to hydrolyze the thiopurine nucleotides (6-TGNs and 6-MMPNs) to their respective purine bases (6-thioguanine and 6-methylmercaptopurine).
-
Protein Precipitation: Precipitate proteins from the hydrolyzed lysate.
-
Supernatant Collection: Collect the supernatant containing the thiopurine bases for analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable liquid chromatography (LC) system with a C18 column to separate the thiopurine bases.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to detect and quantify 6-thioguanine and 6-methylmercaptopurine. Use stable isotope-labeled internal standards for accurate quantification.
NUDT15 Enzymatic Assay (Hydrolysis of 6-thio-dGTP)
This protocol is based on a malachite green-based assay to measure the release of inorganic phosphate during enzymatic hydrolysis.
4.2.1. Reagents
-
Recombinant human NUDT15 enzyme
-
6-thio-dGTP (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Malachite green reagent for phosphate detection
-
This compound (inhibitor)
4.2.2. Procedure
-
Prepare a reaction mixture containing the assay buffer, NUDT15 enzyme, and varying concentrations of this compound.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, 6-thio-dGTP.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the enzyme activity and the inhibitory effect of this compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Mechanism of Action of this compound
Experimental Workflow for Assessing this compound Efficacy
References
The Discovery and Development of TH1760: A Potent and Selective NUDT15 Inhibitor for Thiopurine Sensitization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of TH1760, a first-in-class small-molecule inhibitor of the Nudix hydrolase 15 (NUDT15). NUDT15 is a key enzyme responsible for hydrolyzing and deactivating the active metabolites of thiopurine drugs, which are widely used in the treatment of cancer and inflammatory diseases. Loss-of-function variants in the NUDT15 gene are associated with severe toxicity to thiopurines. This compound was developed as a chemical probe to investigate the therapeutic potential of NUDT15 inhibition. This document provides a comprehensive overview of this compound's mechanism of action, key experimental data, and the methodologies used in its characterization.
Introduction
Thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that require intracellular metabolic activation to their triphosphate forms, 6-thio-GTP and 6-thio-deoxyguanosine triphosphate (6-thio-dGTP). These active metabolites are then incorporated into DNA and RNA, leading to cytotoxicity. The enzyme NUDT15 functions to hydrolyze 6-thio-(d)GTP to their less toxic monophosphate forms, thereby limiting the efficacy of thiopurine therapy.[1][2] Genetic variants of NUDT15 that result in a loss of function are strongly correlated with thiopurine intolerance in patients, highlighting the critical role of NUDT15 in thiopurine metabolism.[3][4]
The development of a potent and selective NUDT15 inhibitor was proposed as a strategy to enhance the therapeutic efficacy of thiopurines in patients with wild-type NUDT15, potentially allowing for lower doses of thiopurines and reducing their associated side effects.[1][5] this compound emerged from a drug discovery effort as a potent and selective chemical probe for NUDT15.[6]
Mechanism of Action
This compound is a small-molecule inhibitor that directly binds to the catalytic pocket of NUDT15, potently inhibiting its enzymatic activity in the low-nanomolar range biochemically.[6] By inhibiting NUDT15, this compound prevents the hydrolysis of 6-thio-dGTP and 6-thio-GTP. This leads to an increased intracellular accumulation of these active thiopurine metabolites, resulting in their enhanced incorporation into DNA and RNA. The increased burden of these fraudulent nucleotides in nucleic acids ultimately leads to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[6][7] The synergistic effect of this compound with thiopurines is dependent on the presence of functional NUDT15, as knockdown of NUDT15 abrogates the sensitizing effect of this compound.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in potentiating thiopurine cytotoxicity.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its effects in combination with thiopurines.
Table 1: In Vitro Potency and Cellular Engagement of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Potency | Low-nanomolar | In vitro enzyme assay | [6] |
| Cellular Engagement | Low-micromolar | Cellular thermal shift assay (CETSA) | [6] |
| This compound Concentration for Synergy | 10 µM | HL-60, NB4 | [6] |
Table 2: Synergistic Effects of this compound with 6-Thioguanine (6-TG)
| Cell Line | EC50 of 6-TG alone (µM) | EC50 of 6-TG + 10 µM this compound (µM) | Fold Potentiation | Reference |
| NB4 | ~1.0 | ~0.1 | ~10 | [1] |
| HL-60 | ~1.0 | ~0.1 | ~10 | [1] |
Table 3: Effect of this compound on Thiopurine Metabolite Incorporation
| Treatment | Analyte | Fold Increase vs. Thiopurine alone | Cell Line | Reference |
| 6-MP + 10 µM this compound | 14C-labeled 6-MP metabolites in DNA | Significantly Enhanced | HL-60 | [6] |
| 6-TG + 10 µM this compound | 6-thio-dGTP in DNA | Significantly Enhanced | HL-60 | [6] |
| 6-MP + 10 µM this compound | 14C-labeled 6-MP metabolites in RNA | Significantly Enhanced | HL-60 | [7] |
| 6-TG + 10 µM this compound | 6-TG metabolites in RNA | Significantly Enhanced | HL-60 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Synergy Assays
Objective: To determine the effect of this compound on the cytotoxicity of thiopurines and to quantify the synergistic interaction.
Protocol:
-
Seed cells (e.g., NB4, HL-60) in 96-well plates at an appropriate density.
-
Prepare a dose-response matrix of a thiopurine (e.g., 6-TG or 6-MP) and this compound.
-
Treat the cells with the drug combinations for a specified period (e.g., 96 hours).
-
Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence of the resorufin product using a plate reader.
-
Normalize the viability data to DMSO-treated control cells.
-
Calculate EC50 values by fitting the dose-response curves using a nonlinear regression model.
-
Synergy scores can be calculated using a suitable model (e.g., Bliss independence or Loewe additivity).
Measurement of Thiopurine Metabolite Incorporation into DNA/RNA
Objective: To quantify the effect of this compound on the incorporation of thiopurine metabolites into nucleic acids.
Protocol using Mass Spectrometry:
-
Treat cells (e.g., HL-60) with a thiopurine alone or in combination with this compound for a defined time (e.g., 16 hours).
-
Harvest the cells and isolate genomic DNA or total RNA using a suitable commercial kit.
-
Digest the nucleic acids to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Analyze the digested samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 6-thio-dGTP or other thiopurine metabolites.
-
Normalize the metabolite levels to the total amount of nucleic acid analyzed.
Protocol using Radiolabeled Thiopurines:
-
Culture cells in the presence of a 14C-labeled thiopurine (e.g., 14C-6-MP) with or without this compound.
-
After the treatment period, isolate DNA or RNA.
-
Measure the amount of radioactivity incorporated into the nucleic acid fraction using a scintillation counter.
-
Quantify the total amount of nucleic acid to normalize the radioactive counts.
Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound and thiopurine co-treatment on the reproductive integrity of cells.
Protocol:
-
Treat cells in suspension or as monolayers with a thiopurine and this compound for a specified duration.
-
Wash the cells to remove the drugs and plate a known number of cells into fresh medium in Petri dishes.
-
Incubate the plates for 1-2 weeks to allow for colony formation.
-
Fix and stain the colonies with a solution such as crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Experimental Workflow Diagram
Caption: Workflow for the in vitro characterization of this compound.
Conclusion and Future Directions
This compound has been instrumental as a chemical probe in validating NUDT15 as a druggable target for enhancing thiopurine efficacy.[6] The successful demonstration that inhibiting NUDT15 with this compound sensitizes cancer cells to thiopurines has paved the way for the development of next-generation NUDT15 inhibitors with improved pharmacological properties.[1][6] Indeed, a subsequent compound, TH7755, was developed based on the this compound scaffold and showed improved cellular target engagement and thioguanine potentiation.[3][5] Further preclinical and clinical investigation of potent and specific NUDT15 inhibitors is warranted to translate this promising therapeutic strategy into clinical practice for patients with cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling NUDT15 Function: A Technical Guide to the Chemical Probe TH1760
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme Nudix (Nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15) has emerged as a critical regulator of thiopurine metabolism. Thiopurine drugs, such as 6-mercaptopurine and 6-thioguanine, are widely used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. NUDT15 functions to hydrolyze the active triphosphate metabolites of these drugs, 6-thio-(d)GTP, thereby preventing their incorporation into DNA and subsequent cytotoxicity.[1][2] Genetic variants of NUDT15 that result in decreased enzyme activity are strongly associated with thiopurine toxicity, highlighting the clinical importance of this enzyme.[3]
To facilitate the study of NUDT15's biological roles and its potential as a therapeutic target, the potent and selective chemical probe TH1760 was developed.[1][4] This in-depth technical guide provides a comprehensive overview of this compound, including its biochemical and cellular characteristics, detailed experimental protocols for its use, and a framework for interpreting experimental results.
Core Concepts: this compound as a Chemical Probe
This compound is a first-in-class, potent, and selective small-molecule inhibitor of NUDT15.[1][5] It was identified through high-throughput screening and subsequent structure-based design.[1] this compound binds directly to the catalytic pocket of NUDT15, exhibiting low nanomolar biochemical potency.[1][5] In cellular contexts, it effectively engages NUDT15 in the low micromolar range.[1][5] A key feature of this compound as a chemical probe is the availability of a structurally similar but biochemically inactive analogue, TH7285, which serves as an excellent negative control for experiments.[1]
The primary mechanism of action of this compound in cells is the potentiation of thiopurine-induced cytotoxicity. By inhibiting NUDT15, this compound leads to an increased accumulation of 6-thio-(d)GTP, which is subsequently incorporated into DNA, triggering DNA damage responses and cell death.[1][4]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and its negative control, TH7285.
Table 1: In Vitro Potency of this compound against NUDT15
| Compound | Assay | Substrate | IC50 (nM) |
| This compound | Malachite Green | dGDP | 25 |
| This compound | Malachite Green | 6-thio-dGTP | 57 |
Data sourced from The Chemical Probes Portal.[6]
Table 2: Selectivity of this compound against other NUDIX Hydrolases
| Compound | Concentration (µM) | Target | % Inhibition |
| This compound | 100 | MTH1 | <10% |
| This compound | 100 | NUDT2 | <10% |
| This compound | 100 | NUDT5 | <10% |
| This compound | 100 | NUDT9 | <10% |
| This compound | 100 | NUDT12 | <10% |
| This compound | 100 | NUDT14 | <10% |
| This compound | 100 | NUDT18 | <10% |
| This compound | 100 | NUDT22 | <10% |
Data represents impressive selectivity at a concentration approximately 4000-fold above its IC50 against NUDT15.[1]
Table 3: Cellular Target Engagement of this compound
| Compound | Assay | Cell Line | Recommended Concentration for Cellular Use |
| This compound | CETSA | Not specified | up to 10 µM |
Data sourced from The Chemical Probes Portal.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound.
NUDT15 Enzymatic Assay (Malachite Green Assay)
This assay quantitatively measures the enzymatic activity of NUDT15 by detecting the release of inorganic phosphate upon substrate hydrolysis.
Materials:
-
Recombinant human NUDT15 protein
-
Substrate: dGDP or 6-thio-dGTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
This compound and TH7285 (dissolved in DMSO)
-
Malachite Green Reagent (prepared as a solution of Malachite Green hydrochloride and ammonium molybdate in acid)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and TH7285 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 25 µL of the diluted compound solutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 25 µL of NUDT15 enzyme solution (pre-diluted in Assay Buffer) to all wells except for the "no enzyme" control wells, which receive 25 µL of Assay Buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution (dGDP or 6-thio-dGTP, pre-diluted in Assay Buffer) to all wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Stop the reaction and detect the released phosphate by adding 10 µL of Malachite Green Reagent to each well.
-
Allow 15 minutes for color development at room temperature.
-
Measure the absorbance at 620-640 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to NUDT15 within a cellular environment by measuring changes in the thermal stability of the target protein.
Materials:
-
Cells expressing NUDT15 (endogenously or via transfection)
-
Complete cell culture medium
-
This compound and TH7285 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against NUDT15 and a loading control)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound, TH7285, or DMSO (vehicle control) in complete medium and incubate for 1-2 hours at 37°C.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble NUDT15 at each temperature by Western blotting, using an antibody specific for NUDT15. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and plot the percentage of soluble NUDT15 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
6-Thioguanine (6-TG) Cytotoxicity Assay
This assay assesses the ability of this compound to potentiate the cytotoxic effects of the thiopurine drug 6-thioguanine.
Materials:
-
Cancer cell line proficient in NUDT15 expression (e.g., NB4, HL-60)
-
Complete cell culture medium
-
6-Thioguanine (6-TG)
-
This compound and TH7285 (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of 6-TG and fixed concentrations of this compound or TH7285.
-
Treat the cells with 6-TG alone, this compound/TH7285 alone, or a combination of both. Include a DMSO-treated vehicle control.
-
Incubate the cells for 72-96 hours at 37°C.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, add Resazurin and incubate for 2-4 hours before measuring fluorescence.
-
Normalize the viability data to the DMSO-treated control cells.
-
Plot the cell viability as a function of 6-TG concentration for each treatment condition and determine the EC50 values. A leftward shift in the 6-TG dose-response curve in the presence of this compound indicates potentiation of cytotoxicity.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound as a chemical probe for NUDT15.
Caption: Thiopurine metabolism and the inhibitory action of this compound on NUDT15.
Caption: Workflow for the evaluation of this compound as a chemical probe for NUDT15.
Caption: Logical framework for confirming the on-target activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of NUDT15 Inhibition by TH1760 in Potentiating Thiopurine-Based Leukemia Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopurines, such as 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), are cornerstone chemotherapeutic agents in the treatment of leukemia, particularly acute lymphoblastic leukemia (ALL). Their efficacy is dependent on their metabolic activation to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, ultimately triggering cell death. The enzyme Nudix (nucleoside diphosphate-linked moiety X)-type motif 15 (NUDT15) plays a critical role in limiting thiopurine toxicity by hydrolyzing the active metabolites, particularly 6-thio-deoxyguanosine triphosphate (6-thio-dGTP). Genetic variants of NUDT15 that result in decreased enzyme activity are associated with increased sensitivity to thiopurines and a higher risk of severe myelosuppression. This has led to the development of NUDT15 inhibitors as a strategy to potentiate thiopurine efficacy in patients with wild-type NUDT15. This technical guide provides an in-depth overview of TH1760, a potent and selective small-molecule inhibitor of NUDT15, and its role in enhancing the anti-leukemic effects of thiopurines. Additionally, this guide will briefly cover the inhibition of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) as another promising metabolic target in leukemia.
Introduction: Thiopurine Metabolism and the Role of NUDT15
Thiopurines are pro-drugs that undergo extensive intracellular metabolism to exert their cytotoxic effects. A simplified metabolic pathway is depicted below. The critical step for their anti-leukemic activity is the incorporation of 6-thio-dGTP into DNA, which leads to DNA damage and triggers apoptosis.
NUDT15 functions as a negative regulator of thiopurine activity by hydrolyzing 6-thio-dGTP and 6-thio-GTP back to their monophosphate forms, thus preventing their incorporation into nucleic acids. This enzymatic activity of NUDT15 effectively reduces the therapeutic efficacy of thiopurines.
This compound: A Potent and Selective NUDT15 Inhibitor
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of NUDT15. By inhibiting NUDT15, this compound prevents the degradation of active thiopurine metabolites, leading to their accumulation and increased incorporation into DNA, thereby enhancing the cytotoxic effects of thiopurines in leukemia cells. A more recent and potent successor to this compound, named TH7755, has also been developed.
Quantitative Data: In Vitro Efficacy of this compound
The potentiation of 6-thioguanine (6-TG) cytotoxicity by this compound has been demonstrated in various hematological cancer cell lines. Co-treatment with this compound significantly reduces the half-maximal effective concentration (EC50) of 6-TG.
| Cell Line | Cancer Type | 6-TG EC50 (µM) | 6-TG + 10 µM this compound EC50 (µM) | Fold Sensitization |
| 697 | B-cell precursor leukemia | ~1.0 | ~0.1 | ~10 |
| HL-60 | Acute promyelocytic leukemia | >10 | ~1.0 | >10 |
| MOLM-13 | Acute myeloid leukemia | ~5.0 | ~0.5 | ~10 |
| K-562 | Chronic myelogenous leukemia | ~2.5 | ~0.3 | ~8.3 |
Table 1: Potentiation of 6-Thioguanine (6-TG) Cytotoxicity by this compound in Hematological Cancer Cell Lines. Data are representative values compiled from published studies.
Mechanism of Action: Enhanced DNA Damage and Apoptosis
The inhibition of NUDT15 by this compound leads to an increased intracellular pool of 6-thio-dGTP, which is subsequently incorporated into the DNA of proliferating leukemia cells. This incorporation of thiopurines into the DNA helix induces conformational changes and is recognized by the DNA mismatch repair (MMR) machinery. The futile attempts of the MMR system to repair these lesions lead to DNA strand breaks and the activation of downstream DNA damage response (DDR) pathways, ultimately culminating in apoptosis. The p53 tumor suppressor protein is a key mediator in this process.
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
This protocol describes the determination of cell viability in leukemia cell lines treated with 6-TG in the presence or absence of this compound.
Materials:
-
Leukemia cell lines (e.g., 697, HL-60)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
6-Thioguanine (6-TG)
-
This compound
-
Resazurin sodium salt
-
96-well plates
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000
Methodological & Application
Application Notes and Protocols for In Vitro Studies with TH1760 using the HL-60 Cell Line
A Note on TH1760: It is important to clarify that this compound is a potent and selective small-molecule inhibitor of the NUDIX hydrolase NUDT15, not a cell line.[1][2][3] These application notes provide a detailed protocol for the culture of the human promyelocytic leukemia cell line HL-60, which is a relevant in vitro model for studying the cellular effects of this compound, particularly its ability to sensitize cancer cells to thiopurine drugs.[2][3]
The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is widely used in cancer research and drug development.[4][5] These cells grow in suspension and can be induced to differentiate into various myeloid lineages, making them a versatile model for hematological cancer studies.[4][5][6]
HL-60 Cell Culture Protocol
This protocol outlines the essential procedures for successfully thawing, culturing, subculturing, and cryopreserving HL-60 cells.
Required Materials
-
HL-60 cells (e.g., ATCC® CCL-240™)
-
Complete Growth Medium:
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypan Blue solution (0.4%)
-
Cryopreservation Medium: Complete growth medium with 10% DMSO or 90% FBS with 10% DMSO.[5][6][9]
-
Sterile cell culture flasks (T-25, T-75)
-
Sterile centrifuge tubes (15 mL, 50 mL)
-
Humidified incubator (37°C, 5% CO₂)[4]
-
Biosafety cabinet (Class II)
-
Water bath (37°C)
-
Microscope
-
Hemocytometer or automated cell counter
-
Centrifuge
Data Presentation: Quantitative Culture Parameters
| Parameter | Recommended Value | Notes |
| Growth Medium | IMDM or RPMI 1640 + 10-20% FBS + 2mM L-Glutamine | ATCC recommends IMDM with 20% FBS. Some sources use RPMI 1640 with 10% FBS.[4][5] |
| Initial Seeding Density | 1 x 10⁵ to 2 x 10⁵ viable cells/mL | Start cultures from frozen vials at the lower end of this range.[4][10][11] |
| Subculture Seeding Density | 1 x 10⁵ viable cells/mL | Split cultures once they reach the maximum recommended density.[10][11] |
| Maximum Cell Density | Do not exceed 1 x 10⁶ cells/mL | High density can lead to differentiation and reduced viability.[11][12] |
| Culture Maintenance Range | 1 x 10⁵ to 9 x 10⁵ cells/mL | Maintain the cell culture within this density range for optimal health.[5] |
| Doubling Time | Approximately 36 - 48 hours | This can vary based on culture conditions and passage number.[4] |
| Incubation Conditions | 37°C, 5% CO₂, humidified atmosphere | Standard conditions for mammalian cell culture.[4][9] |
| Cryopreservation Density | 5 x 10⁶ to 1 x 10⁷ cells/mL | Higher density is recommended for better post-thaw recovery.[13] |
Experimental Protocols
-
Pre-warm the complete growth medium in a 37°C water bath.[13]
-
Quickly thaw the cryovial of HL-60 cells by gently swirling it in the 37°C water bath until a small ice crystal remains (approx. 60-90 seconds).[4][10][11]
-
Wipe the outside of the vial with 70% ethanol and transfer it to a biosafety cabinet.
-
Carefully open the vial and gently transfer the cell suspension into a 15 mL centrifuge tube containing at least 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 100-150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[5]
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.[4]
-
Change the medium the next day to remove any residual DMSO.[11]
HL-60 cells grow in suspension and should be subcultured when the cell density approaches 8 x 10⁵ - 1 x 10⁶ cells/mL.
-
Aseptically remove an aliquot of the cell suspension from the culture flask.
-
Perform a viable cell count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Calculate the volume of the cell suspension needed to seed a new flask at a density of 1 x 10⁵ cells/mL.
-
Transfer the calculated volume of cell suspension to a new culture flask.
-
Add fresh, pre-warmed complete growth medium to reach the desired final volume.
-
Alternatively, to completely replace the medium, pellet the cells by centrifuging at 100-150 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[12]
-
Continue to incubate at 37°C and 5% CO₂. Media should be refreshed every 2-3 days.[4][11]
-
Use cells from the logarithmic growth phase with high viability (>90%).
-
Count the cells and calculate the required volume to achieve a final density of 5 x 10⁶ to 1 x 10⁷ cells/mL.[13]
-
Centrifuge the cell suspension at 100-150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold (4°C) cryopreservation medium (e.g., 90% FBS, 10% DMSO).[5][6]
-
Aliquot 1 mL of the cell suspension into sterile cryovials.[13]
-
Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.[13]
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[4]
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Treatment
The following diagram illustrates a typical workflow for treating HL-60 cells with the NUDT15 inhibitor this compound in combination with a thiopurine drug like 6-thioguanine (6-TG).
Caption: Workflow for assessing this compound's effect on thiopurine sensitivity in HL-60 cells.
NUDT15 Signaling and Inhibition by this compound
This diagram illustrates the metabolic pathway of thiopurines and the mechanism of action for the NUDT15 inhibitor, this compound. Thiopurines are converted into active metabolites, 6-thio-dGTP, which are incorporated into DNA, leading to cytotoxicity.[3] The enzyme NUDT15 limits this effect by hydrolyzing 6-thio-dGTP into its non-toxic monophosphate form.[3][14] this compound inhibits NUDT15, leading to an accumulation of toxic metabolites and enhanced cell death.[2][3]
Caption: Mechanism of this compound-mediated sensitization to thiopurine drugs via NUDT15 inhibition.
References
- 1. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 5. HL60 | Culture Collections [culturecollections.org.uk]
- 6. HL60. Culture Collections [culturecollections.org.uk]
- 7. HL-60 Cell Complete Medium - Elabscience® [elabscience.com]
- 8. innov-research.com [innov-research.com]
- 9. HL-60 Cells [cytion.com]
- 10. scribd.com [scribd.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. HL-60 Cells | Applied Biological Materials Inc. [abmgood.com]
- 13. ubigene.us [ubigene.us]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for TH1760 and 6-Thioguanine Co-treatment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for designing and conducting co-treatment assays with TH1760, a potent NUDT15 inhibitor, and 6-thioguanine (6-TG), a purine analog chemotherapeutic agent. The synergistic combination of these two compounds presents a promising strategy in cancer therapy. This compound enhances the efficacy of 6-TG by preventing the degradation of its active metabolites, leading to increased DNA damage and subsequent cancer cell death.
6-Thioguanine is an antimetabolite that, once inside the cell, is converted into its active forms, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thioguanosine triphosphate (6-thio-GTP). These metabolites are incorporated into DNA and RNA, respectively, leading to cytotoxicity. The enzyme NUDT15 (Nudix Hydrolase 15), also known as MTH2, acts as a negative regulator of thiopurine efficacy by hydrolyzing 6-thio-dGTP and 6-thio-GTP back to their monophosphate forms, thus preventing their incorporation into nucleic acids.
This compound is a highly selective and potent small-molecule inhibitor of NUDT15. By inhibiting NUDT15, this compound leads to the accumulation of active 6-TG metabolites within the cell. This increased concentration of 6-thio-dGTP and 6-thio-GTP results in enhanced incorporation into DNA, causing DNA strand breaks and triggering a DNA damage response. This, in turn, activates cell cycle checkpoints and ultimately induces apoptosis, leading to a synergistic anti-cancer effect when combined with 6-TG.
These application notes provide a framework for investigating this synergy through a series of in vitro assays, including assessments of cell viability, apoptosis, cell cycle progression, and the underlying molecular signaling pathways.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for straightforward comparison and analysis.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (µM) ± SD |
| Cancer Cell Line A | 6-TG | 15.2 ± 1.8 |
| This compound | > 100 | |
| 6-TG + this compound (1 µM) | 3.5 ± 0.4 | |
| Cancer Cell Line B | 6-TG | 25.8 ± 2.5 |
| This compound | > 100 | |
| 6-TG + this compound (1 µM) | 7.1 ± 0.9 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD |
| Cancer Cell Line A | Vehicle Control | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 6-TG (5 µM) | 10.5 ± 1.2 | 5.2 ± 0.6 | |
| This compound (1 µM) | 3.2 ± 0.5 | 1.8 ± 0.3 | |
| 6-TG (5 µM) + this compound (1 µM) | 35.8 ± 3.1 | 15.7 ± 1.9 |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| Cancer Cell Line A | Vehicle Control | 55.2 ± 4.5 | 30.1 ± 2.8 | 14.7 ± 1.9 |
| 6-TG (5 µM) | 40.1 ± 3.9 | 25.3 ± 2.5 | 34.6 ± 3.1 | |
| This compound (1 µM) | 54.5 ± 4.8 | 31.0 ± 3.0 | 14.5 ± 2.0 | |
| 6-TG (5 µM) + this compound (1 µM) | 25.9 ± 2.7 | 15.2 ± 1.8 | 58.9 ± 5.2 |
Table 4: Western Blot Densitometry Analysis
| Cell Line | Treatment | Relative p-H2AX Expression ± SD | Relative Cleaved PARP Expression ± SD |
| Cancer Cell Line A | Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 6-TG (5 µM) | 3.2 ± 0.4 | 2.8 ± 0.3 | |
| This compound (1 µM) | 1.1 ± 0.2 | 1.2 ± 0.2 | |
| 6-TG (5 µM) + this compound (1 µM) | 9.8 ± 1.1 | 8.5 ± 0.9 |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and 6-TG, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
6-Thioguanine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of 6-TG and this compound in culture medium. Treat cells with varying concentrations of 6-TG alone, this compound alone, or a combination of both. Include a vehicle control (DMSO) group. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells (including floating cells in the supernatant) after 48 hours of treatment.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest approximately 1 x 10^6 cells after 48 hours of treatment.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting key proteins involved in the DNA damage response and apoptosis.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis to quantify the relative
Application Notes and Protocols: Determining the Optimal Concentration of TH1760 for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1760 is a potent and selective small-molecule inhibitor of the enzyme Nucleoside Diphosphate-Linked Moiety X-type Motif 15 (NUDT15).[1][2][3] NUDT15 plays a critical role in the metabolism of thiopurine drugs, such as 6-thioguanine (6-TG) and mercaptopurine, by hydrolyzing their active metabolites, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP).[1][4][5] By inhibiting NUDT15, this compound prevents the inactivation of these metabolites, leading to their accumulation, increased incorporation into DNA, and subsequent cytotoxicity in cancer cells.[1][6][7] This makes this compound a valuable tool for studying NUDT15 biology and for potentially enhancing the therapeutic efficacy of thiopurine-based chemotherapies.[1][3]
These application notes provide detailed protocols for determining the optimal concentration of this compound for use in various cell lines, focusing on its ability to potentiate the cytotoxic effects of thiopurine drugs.
Mechanism of Action: this compound and NUDT15
The primary function of NUDT15 is to act as a "housekeeping" enzyme, sanitizing the nucleotide pool to prevent the incorporation of potentially harmful modified nucleotides into DNA. In the context of thiopurine therapy, NUDT15 recognizes and deactivates the active triphosphorylated metabolites of these drugs. Genetic variants of NUDT15 that result in loss of function are associated with increased sensitivity and toxicity to thiopurines.[4][5]
This compound acts by directly binding to the catalytic pocket of NUDT15, thereby inhibiting its enzymatic activity.[1] This leads to an increase in the intracellular concentration of active thiopurine metabolites, enhancing their cytotoxic effects.
Quantitative Data Summary
The following tables summarize the biochemical potency of this compound and its cellular effects in combination with the thiopurine drug 6-thioguanine (6-TG).
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | NUDT15 | 25 | Enzyme-coupled malachite green assay |
Data sourced from Cayman Chemical and Zhang et al., 2020.[1][2]
Table 2: Cellular Activity of this compound in Combination with 6-Thioguanine (6-TG)
| Cell Line | This compound Concentration (µM) | 6-TG EC50 (Control) | 6-TG EC50 (with this compound) | Fold Sensitization |
| NB4 | 10 | Approx. 1 µM | Approx. 0.1 µM | ~10 |
| HL-60 | 10 | Approx. 0.5 µM | Approx. 0.05 µM | ~10 |
| 697 | 10 | Approx. 2 µM | Approx. 0.2 µM | ~10 |
EC50 values are approximated from graphical data presented in Zhang et al., 2020.[1]
Experimental Protocols
Determining the optimal concentration of this compound for a specific cell line requires a systematic approach. The primary cellular phenotype to assess is the potentiation of thiopurine-induced cytotoxicity.
Protocol 1: Determining the EC50 of a Thiopurine Drug
This protocol establishes the baseline sensitivity of the cell line to a thiopurine drug like 6-thioguanine.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-thioguanine (6-TG)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or a luminescent ATP-based assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 72-96 hours). The optimal seeding density should be determined empirically for each cell line.
-
Drug Preparation: Prepare a 2X serial dilution of 6-TG in complete culture medium. A typical starting concentration might be 10 µM, with 8-10 dilution points. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: After allowing the cells to adhere overnight (for adherent cells), add an equal volume of the 2X 6-TG dilutions to the corresponding wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72-96 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the 6-TG concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Determining the Optimal this compound Concentration for Thiopurine Sensitization
This protocol assesses the ability of this compound to enhance the cytotoxicity of 6-TG.
Materials:
-
All materials from Protocol 1
-
This compound
Procedure:
-
Experimental Setup: This experiment can be performed in two ways:
-
Fixed this compound Concentration: Choose a concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) and co-treat with a serial dilution of 6-TG as described in Protocol 1.
-
Dose-Response Matrix: Prepare a matrix of 6-TG and this compound concentrations in a 96-well plate. This allows for the assessment of synergistic effects.
-
-
Cell Seeding and Treatment: Seed cells as in Protocol 1. Prepare 2X drug solutions containing both 6-TG and this compound at the desired concentrations. Add these solutions to the cells.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis:
-
For a fixed this compound concentration, calculate the new EC50 of 6-TG in the presence of this compound. The fold sensitization can be calculated as the ratio of the EC50 of 6-TG alone to the EC50 of 6-TG with this compound.
-
For a dose-response matrix, the data can be analyzed using synergy models (e.g., Bliss independence or Loewe additivity) to quantify the degree of interaction between the two compounds.
-
Considerations for Experimental Design
-
Cell Line Selection: The effect of this compound will be most pronounced in cell lines that are sensitive to thiopurine drugs.
-
This compound Concentration Range: Based on published data, a concentration range of 1-10 µM for this compound is a reasonable starting point for cellular assays.[1]
-
Control Experiments: Always include a vehicle control (e.g., DMSO), a 6-TG only control, and a this compound only control to assess the individual effects of each compound. An inactive analog of this compound, such as TH7285, can be used to confirm that the observed effects are due to NUDT15 inhibition.[1]
-
Assay Duration: The incubation time should be sufficient to allow the cytotoxic effects of the thiopurine to manifest, which often requires several cell cycles.
-
NUDT15 Expression: The level of NUDT15 expression in a given cell line may influence its sensitivity to this compound-mediated thiopurine potentiation.
Conclusion
This compound is a powerful chemical probe for investigating the function of NUDT15 and for exploring strategies to enhance the efficacy of thiopurine-based therapies. By following the protocols outlined in these application notes, researchers can systematically determine the optimal concentration of this compound for their specific cell lines and experimental contexts. The key readout for this compound activity in cells is its ability to sensitize them to thiopurine-induced cell death, a phenotype that is dependent on the inhibition of NUDT15.[1][8] Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of a chemical probe against NUDT15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NUDT15 Polymorphisms Alter Thiopurine Metabolism and Hematopoietic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rprdx.com [rprdx.com]
- 6. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for TH1760 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1760 is a potent and selective small-molecule inhibitor of Nudix (nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15).[1] NUDT15 is a hydrolase that dephosphorylates the active metabolites of thiopurine drugs, such as 6-thioguanine triphosphate (6-TGTP), thereby preventing their incorporation into DNA and reducing their cytotoxic effects.[2] By inhibiting NUDT15, this compound sensitizes cells to thiopurine-based therapies, making it a valuable research tool for studying thiopurine metabolism, DNA damage response, and for the development of combination cancer therapies.[3][4] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro experiments.
Data Presentation
This compound Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₄O₅S | [1] |
| Molecular Weight | 426.45 g/mol | [1] |
| CAS Number | 2567914-01-4 | [1] |
| Appearance | Powder | [1] |
| Purity | >99% | [1] |
This compound Solubility
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 7 mg/mL (16.41 mM) to 11 mg/mL (25.79 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1] |
| Water | Insoluble | [1] | |
| Ethanol | Insoluble | [1] |
Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line Examples | Recommended Concentration | Incubation Time | Reference |
| Cell Viability / Cytotoxicity | NB4, HL-60, HCT116 | 10 µM (in combination with thiopurines) | 96 hours | [5] |
| Clonogenic Survival | HCT116 | 10 µM (in combination with 6-TG) | - | [4] |
| Western Blot (DNA Damage) | NB4 | 10 µM (in combination with 6-TG) | 48 hours | [6] |
| Cell Cycle Analysis | HL-60 | 10 µM (in combination with 6-MP) | 72 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature if stored at a lower temperature.
-
Weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 4.265 mg of this compound for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the this compound DMSO stock solution for use in cell culture experiments. It is crucial to maintain a low final DMSO concentration to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Serially dilute the stock solution in pre-warmed cell culture medium to prepare the final working concentration. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept at a minimum, typically below 0.5%, with 0.1% being ideal for most cell lines to avoid off-target effects.[7]
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential for accurately assessing the effects of the compound.
Protocol 3: In Vitro Cell Viability Assay
This protocol provides a general guideline for assessing the effect of this compound in combination with a thiopurine drug (e.g., 6-thioguanine) on cell viability using a resazurin-based assay.
Materials:
-
Cancer cell lines (e.g., NB4, HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solution
-
Thiopurine drug (e.g., 6-thioguanine) working solution
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the thiopurine drug alone or in combination with a fixed concentration of this compound (e.g., 10 µM).[5] Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 96 hours) at 37°C in a 5% CO₂ incubator.[5]
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in sensitizing cells to thiopurine drugs.
Experimental Workflow for In Vitro Cell-Based Assays
Caption: General workflow for in vitro experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. NUDT15 Polymorphisms Alter Thiopurine Metabolism and Hematopoietic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicted expression of genes involved in the thiopurine metabolic pathway and azathioprine discontinuation due to myelotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing Cell Viability and Synergy of TH1760 and Thiopurines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for assessing the synergistic effects of TH1760, a potent NUDT15 inhibitor, and thiopurine drugs on cancer cell viability. Thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are a class of antimetabolite drugs used in the treatment of various cancers and autoimmune diseases.[1][2] Their cytotoxic effects are mediated by the incorporation of their active metabolites, 6-thioguanine nucleotides (6-TGNs), into DNA, which ultimately triggers cell death.[1][3][4]
The enzyme NUDT15 (also known as MTH2) plays a crucial role in sanitizing the nucleotide pool by hydrolyzing active thiopurine metabolites, thereby reducing their incorporation into DNA and limiting their therapeutic efficacy.[5][6] this compound is a first-in-class, potent, and selective inhibitor of NUDT15.[7][8] By inhibiting NUDT15, this compound enhances the accumulation of 6-thio-(d)GTP in nucleic acids, thus sensitizing cancer cells to the cytotoxic effects of thiopurines and creating a powerful synergistic interaction.[5][9]
These notes provide protocols for common cell viability assays—MTT, and CellTiter-Glo®—to quantify the synergistic effects of co-administering this compound and thiopurines.
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound and thiopurines is rooted in their complementary mechanisms of action. Thiopurines are prodrugs that are metabolized into 6-TGNs. These active metabolites are then incorporated into the DNA of proliferating cells, leading to DNA damage and apoptosis. NUDT15 acts as a negative regulator of this process by hydrolyzing the active 6-TGNs, thus preventing their incorporation into DNA. This compound inhibits NUDT15, which leads to an accumulation of 6-TGNs within the cell, increased incorporation into DNA, and ultimately, enhanced cancer cell death.
References
- 1. Thiopurines, DNA damage, DNA repair and therapy-related cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 5. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TH1760 Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential instability and related issues when working with TH1760, a potent and selective NUDT15 inhibitor. The following information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer or cell culture medium. What is the cause and how can I fix it?
A1: This is likely due to the poor aqueous solubility of this compound. Like many small molecule inhibitors, this compound is hydrophobic and can precipitate when the concentration of the organic solvent used for the stock solution (typically DMSO) is significantly diluted in an aqueous environment.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept as low as possible to avoid solvent-induced cytotoxicity, yet high enough to maintain this compound solubility. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[1] However, it is always best to determine the optimal, non-toxic concentration for your specific cell line.[2]
-
Modify Dilution Method: Instead of adding the aqueous buffer to your this compound stock, try adding the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This can help prevent localized high concentrations of the compound that can lead to precipitation.
-
Use a Higher Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO. This allows you to add a smaller volume to your aqueous solution, thereby keeping the final DMSO concentration lower.
-
Sonication: If precipitation occurs, gentle sonication of the solution may help to redissolve the compound.
Q2: I am observing unexpected or inconsistent results in my cell-based assays with this compound. Could this be related to its stability?
A2: While this compound itself is a stable molecule, inconsistent results in cell-based assays can stem from several factors related to its handling and the experimental setup. These can include degradation in the culture medium, adsorption to plasticware, or off-target effects.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for inconsistent results in this compound cell-based assays.
Q3: What is the recommended procedure for preparing this compound stock solutions?
A3: Proper preparation and storage of stock solutions are critical for obtaining reproducible results.
Protocol for this compound Stock Solution Preparation:
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare the stock solution.
-
Concentration: A common stock solution concentration is 10 mM. For this compound (Molecular Weight: 426.49 g/mol ), this would be 4.265 mg dissolved in 1 mL of DMSO.
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, low-protein-binding tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
| Parameter | Recommendation |
| Solvent | Anhydrous, high-purity DMSO |
| Stock Concentration | 10 mM (or higher, as needed) |
| Storage Temperature | -20°C or -80°C |
| Handling | Aliquot to avoid freeze-thaw cycles |
Caption: Recommended parameters for this compound stock solution preparation and storage.
Experimental Protocols & Signaling Pathway
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Nudix (Nucleoside Diphosphate linked moiety X)-type Motif 15 (NUDT15). NUDT15 is an enzyme that dephosphorylates and inactivates the active metabolites of thiopurine drugs, such as 6-thioguanine triphosphate (6-thio-GTP). By inhibiting NUDT15, this compound prevents the breakdown of these active metabolites, leading to their accumulation and incorporation into DNA, which in turn induces cytotoxicity in susceptible cells. This makes this compound a valuable tool for studying thiopurine metabolism and for potentially enhancing the efficacy of thiopurine-based therapies.[3][4][5][6]
Caption: Signaling pathway illustrating the mechanism of action of this compound as a NUDT15 inhibitor.
Protocol: Assessing this compound-Induced Sensitization to Thiopurines in Cell Culture
This protocol outlines a general procedure to determine the ability of this compound to sensitize cancer cells to a thiopurine drug like 6-thioguanine (6-TG).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-thioguanine (6-TG)
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., resazurin, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 24-96 hours).
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of 6-TG in DMSO.
-
Create a serial dilution of 6-TG in complete cell culture medium.
-
Prepare solutions of this compound in complete cell culture medium at twice the final desired concentration.
-
-
Treatment:
-
Treat cells with the serially diluted 6-TG in the presence or absence of a fixed concentration of this compound (e.g., 1 µM).
-
Include appropriate controls: vehicle (DMSO) only, this compound only, and 6-TG only.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cell line.
-
-
Incubation: Incubate the plate for a period that is sufficient to observe a cytotoxic effect (e.g., 72-96 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-treated control and plot the dose-response curves for 6-TG with and without this compound to determine the EC50 values.
| Treatment Group | This compound Concentration | 6-TG Concentration | Purpose |
| Vehicle Control | 0 µM | 0 µM | Baseline cell viability |
| This compound Only | e.g., 1 µM | 0 µM | Assess cytotoxicity of this compound alone |
| 6-TG Only | 0 µM | Serial Dilution | Determine EC50 of 6-TG |
| Combination | e.g., 1 µM | Serial Dilution | Assess sensitization effect of this compound |
Caption: Example treatment groups for a this compound and 6-thioguanine combination study.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rprdx.com [rprdx.com]
- 5. TPMT and NUDT15 | HNL Lab Medicine [hnl.com]
- 6. TPMT and NUDT15 | Test Fact Sheet [arupconsult.com]
Optimizing TH1760 incubation time for maximum thiopurine sensitization
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing TH1760 to enhance the efficacy of thiopurine drugs. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in sensitizing cells to thiopurines?
A1: this compound is a potent and selective small-molecule inhibitor of NUDT15 (Nudix Hydrolase 15), an enzyme that deactivates the active metabolites of thiopurine drugs. Thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that are metabolized intracellularly to their active forms, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thioguanosine triphosphate (6-thio-GTP). These active metabolites can then be incorporated into DNA and RNA, respectively, leading to cytotoxicity. NUDT15 acts as a "housekeeping" enzyme by hydrolyzing 6-thio-(d)GTP back to its inactive monophosphate form, thus limiting the therapeutic efficacy of thiopurines. By inhibiting NUDT15, this compound prevents the deactivation of these active metabolites, leading to their increased accumulation and incorporation into nucleic acids, which in turn enhances the cytotoxic effects of the thiopurine drug.
Q2: What is the recommended starting concentration for this compound and 6-thioguanine (6-TG) in cell-based assays?
A2: Based on published studies, a concentration of 10 µM for this compound is frequently used to achieve effective intracellular inhibition of NUDT15. For 6-thioguanine, the concentration will be highly dependent on the cell line's sensitivity. It is recommended to perform a dose-response curve for 6-TG alone to determine its EC50 (half-maximal effective concentration) in your specific cell line. For sensitization experiments, you can then treat cells with a range of 6-TG concentrations both in the presence and absence of 10 µM this compound.
Q3: How do I determine the optimal incubation time for this compound and thiopurine co-treatment?
A3: The optimal incubation time can vary between cell lines and experimental objectives. While some studies have used fixed time points such as 72 or 96 hours for viability assays, a time-course experiment is recommended to determine the optimal duration for your specific model. This involves treating your cells with a fixed concentration of thiopurine and this compound and assessing cell viability at multiple time points (e.g., 24, 48, 72, 96 hours). The ideal incubation time will be the one that shows the maximal synergistic effect between the two compounds without causing excessive cell death in the control groups.
Q4: Is there a recommended negative control for experiments involving this compound?
A4: Yes, the compound TH7285 is a biochemically validated, inactive structural analog of this compound. It can be used as a negative control to confirm that the observed thiopurine sensitization is due to the specific inhibition of NUDT15 by this compound and not due to off-target effects of the chemical scaffold.
Q5: Can this compound be used in vivo?
A5: The provided search results primarily focus on the in vitro characterization of this compound. While it is presented as a chemical probe for interrogating NUDT15 biology, its suitability for in vivo applications would require further investigation into its pharmacokinetic and pharmacodynamic properties, as well as potential toxicities.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound-mediated Thiopurine Sensitization
This protocol outlines a time-course experiment to identify the optimal duration of co-treatment with this compound and a thiopurine, such as 6-thioguanine (6-TG).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (e.g., 10 mM stock in DMSO)
-
6-thioguanine (e.g., 10 mM stock in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 6-TG in complete cell culture medium. Prepare a working solution of this compound at twice the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Treatment:
-
Add the 6-TG dilutions to the appropriate wells.
-
Add the this compound working solution to the wells designated for co-treatment.
-
Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
Include wells with this compound alone to assess its single-agent cytotoxicity.
-
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours).
-
Cell Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Plot the dose-response curves for 6-TG with and without this compound at each time point.
-
Compare the EC50 values of 6-TG in the presence and absence of this compound at each time point. The optimal incubation time is the one that provides the largest and most statistically significant reduction in the EC50 of 6-TG.
-
Data Presentation
Table 1: Effect of this compound on 6-Thioguanine (6-TG) Cytotoxicity in Various Cell Lines.
| Cell Line | 6-TG EC50 (DMSO control) | 6-TG EC50 (+ 10 µM this compound) | Fold Sensitization | Incubation Time |
| NB4 | Data not available | Data not available | Dose-dependent | 96 hours |
| HL-60 | Data not available | Data not available | Dose-dependent | 96 hours |
| HCT116 | Data not available | Data not available | Significant at 1.25 & 2.5 µM 6-TG | Clonogenic Assay |
| BJ-RAS | Data not available | Data not available | Preferential sensitization | Data not available |
| User's Cell Line | Empirically Determined | Empirically Determined | Calculated | Optimized |
Note: Specific EC50 values were not consistently available in the search results and should be determined experimentally for your cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant sensitization to thiopurines is observed with this compound co-treatment. | 1. Low NUDT15 expression: The cell line may not express sufficient levels of NUDT15 for its inhibition to have a significant effect. 2. Suboptimal incubation time: The chosen incubation time may be too short for the synergistic effects to manifest. 3. Inactive this compound: The compound may have degraded. | 1. Check NUDT15 expression: Verify the expression of NUDT15 in your cell line via Western blot or qPCR. Select a cell line with known NUDT15 expression if necessary. 2. Optimize incubation time: Perform a time-course experiment as described in Protocol 1. 3. Use fresh compound: Prepare fresh dilutions of this compound from a new stock. |
| High background cytotoxicity observed with this compound alone. | 1. High concentration of this compound: The concentration of this compound used may be toxic to the specific cell line. 2. Off-target effects: Although shown to be selective, high concentrations may lead to off-target effects in sensitive cell lines. | 1. Perform a dose-response curve for this compound alone: Determine the IC50 of this compound in your cell line and use a concentration well below this value for sensitization studies. 2. Use the inactive control: Compare the cytotoxicity with the inactive analog TH7285 to rule out off-target effects of the scaffold. |
| Inconsistent results between experiments. | 1. ** |
Technical Support Center: Overcoming TH1760 Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using TH1760, a potent NUDT15 inhibitor, in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of NUDT15 (also known as MTH2), a nudix hydrolase enzyme.[1][2] NUDT15 is responsible for hydrolyzing the active metabolites of thiopurine drugs, such as 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP).[1][3] By inhibiting NUDT15, this compound prevents the breakdown of these active metabolites (6-thio-(d)GTP), leading to their increased incorporation into DNA.[1][2][3][4] This enhanced accumulation of thiopurine metabolites in nucleic acids results in increased cytotoxicity and sensitizes cells to thiopurine therapy.[3][4]
Q2: What are the known off-target effects of this compound?
Current research indicates that this compound is a highly selective inhibitor of NUDT15.[3][4] Studies have shown that this compound alone has minimal impact on DNA replication, proliferation, or cell viability at concentrations up to 100 μM and does not exhibit apparent off-target toxicity at a concentration of 10 μM.[3] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.[5]
Q3: What are common indicators of potential off-target effects in my cellular assays?
General indicators that you might be observing off-target effects of a small molecule inhibitor include:
-
Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same protein produces a different phenotype.[6]
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target protein is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.[5][6]
-
Cellular toxicity at low target engagement: Significant cytotoxicity is observed at concentrations where the inhibitor shows low binding to its intended target.
-
Phenotypes inconsistent with the known function of the target: The observed cellular effect is not readily explained by the inhibition of the primary target's known biological role.
Q4: How can I be sure that the observed phenotype is due to NUDT15 inhibition?
To confirm that the observed cellular effects are a direct result of NUDT15 inhibition by this compound, a combination of validation experiments is recommended. These include using an inactive control compound, performing genetic knockdown or knockout of NUDT15, and conducting target engagement assays.[5][6]
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death with this compound alone (without thiopurine co-treatment) | Off-target toxicity at high concentrations. | Perform a dose-response experiment to determine the IC50 of this compound alone in your cell line. Use the lowest effective concentration that potentiates thiopurine toxicity without causing significant cell death on its own.[5] |
| Cell line is hypersensitive to NUDT15 inhibition. | This is less likely given current data, but a possibility. Validate with a structurally distinct NUDT15 inhibitor. | |
| Variability in the potentiation of thiopurine toxicity | Inconsistent inhibitor concentration or cell density. | Ensure accurate pipetting and consistent cell seeding densities across experiments.[7][8] |
| Differences in NUDT15 expression levels between cell passages. | Use cells within a consistent and low passage number range. Regularly check NUDT15 expression levels via Western blot or qPCR. | |
| Observed phenotype does not match NUDT15 knockdown/knockout | The phenotype may be an off-target effect of this compound. | Use the inactive analog TH7285 as a negative control.[3] If the phenotype persists with this compound but not with NUDT15 knockout or the inactive analog, it is likely an off-target effect. |
| Incomplete knockdown/knockout of NUDT15. | Verify the efficiency of your knockdown/knockout by Western blot or qPCR. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the optimal concentration of this compound for sensitizing cells to thiopurines while minimizing off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a thiopurine drug (e.g., 6-thioguanine).
-
Treatment: Treat cells with:
-
Increasing concentrations of this compound alone.
-
Increasing concentrations of the thiopurine drug alone.
-
A combination of a fixed, non-toxic concentration of this compound with increasing concentrations of the thiopurine drug.
-
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Calculate EC50 values for the thiopurine drug with and without this compound to determine the degree of sensitization.
Protocol 2: Genetic Validation using CRISPR-Cas9
Objective: To confirm that the sensitization to thiopurines is dependent on the presence of NUDT15.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting the NUDT15 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cells with the CRISPR-Cas9 plasmid and select for transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and screen for NUDT15 knockout by Western blotting or sequencing.
-
Phenotypic Analysis: Treat the NUDT15 knockout clones and wild-type control cells with a dose-response of the thiopurine drug.
-
Comparison: Compare the thiopurine sensitivity of the knockout cells to that of wild-type cells treated with this compound. The sensitivity of NUDT15 knockout cells should mimic that of wild-type cells treated with this compound.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the engagement of this compound with its target protein, NUDT15, in intact cells.[5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble NUDT15 at each temperature by Western blotting.
-
Data Analysis: A shift in the thermal stability of NUDT15 in the presence of this compound indicates direct target engagement.
Visualizations
Caption: this compound inhibits NUDT15, leading to increased thiopurine active metabolite levels and enhanced cytotoxicity.
Caption: A workflow for troubleshooting suspected off-target effects of this compound.
Caption: A multi-pronged strategy for validating the on-target effects of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.de]
- 8. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
Technical Support Center: TH1760 in Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TH1760. Current research indicates that this compound exhibits minimal toxicity as a monotherapy. Instead, its therapeutic potential lies in its ability to sensitize cancer cells to thiopurine drugs, such as 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), by inhibiting the NUDT15 enzyme.
Frequently Asked Questions (FAQs)
Q1: I am not observing any significant cytotoxicity after treating my cells with this compound alone. Is this expected?
A1: Yes, this is the expected outcome. This compound is a potent and selective inhibitor of the NUDT15 enzyme and is not a cytotoxic agent on its own.[1] Studies have shown that this compound alone has a minimal impact on cell viability, DNA replication, and proliferation, even at concentrations up to 100 μM.[1] Its primary function is to be used in combination with thiopurine drugs to enhance their cytotoxic effects.
Q2: What is the mechanism of action of this compound in sensitizing cells to thiopurines?
A2: this compound is a small molecule inhibitor of NUDT15, a hydrolase that deactivates the cytotoxic metabolites of thiopurine drugs, namely 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thio-guanosine triphosphate (6-thio-GTP).[2][3][4] By inhibiting NUDT15, this compound prevents the breakdown of these active metabolites.[1][4] This leads to their increased accumulation and incorporation into the DNA of cancer cells, ultimately triggering cell death.[1][2][3]
Q3: Which cancer cell lines are most sensitive to the combination of this compound and thiopurines?
A3: The potentiation of thiopurine toxicity by this compound has been demonstrated in various cancer cell lines, particularly those of hematological origin.[2] Cell lines such as NB4 (acute promyelocytic leukemia) and HL-60 (acute myeloid leukemia) have shown a significant increase in sensitivity to 6-thioguanine when co-treated with this compound.[1] The level of sensitization is dependent on the cellular expression and activity of NUDT15.
Q4: My experiments with this compound and 6-thioguanine are not showing a synergistic effect. What are the possible reasons?
A4: Several factors could contribute to a lack of synergy:
-
Low NUDT15 Expression: The target of this compound is the NUDT15 enzyme. If your cell line has very low or no expression of NUDT15, this compound will have no target to inhibit, and thus will not be able to sensitize the cells to thiopurines.
-
Thiopurine Resistance: The cancer cell line may have other mechanisms of resistance to thiopurines that are independent of NUDT15 activity.
-
Suboptimal Concentrations: The concentrations of this compound and the thiopurine drug may not be in the optimal range to observe a synergistic effect. It is recommended to perform a dose-matrix experiment to determine the optimal concentrations for your specific cell line.
-
Inactive Compound: Ensure the integrity and activity of your this compound and thiopurine compounds. An inactive structural analog of this compound, TH7285, has been shown to not potentiate the effects of thiopurines.[1][2]
Troubleshooting Guides
Issue: Determining the Optimal Dose for Combination Therapy
Solution: To identify the most effective concentrations of this compound and a thiopurine drug (e.g., 6-thioguanine) for your cell line, it is recommended to perform a dose-response matrix experiment. This involves treating the cells with a range of concentrations of this compound in combination with a range of concentrations of the thiopurine. Cell viability can then be assessed using a standard assay, such as the resazurin or MTT assay. The results can be used to calculate synergy scores and determine the EC50 values.
Issue: Unexpected Cytotoxicity in Control Groups
Solution: If you are observing unexpected cell death in your vehicle control (e.g., DMSO) treated cells, it is important to check the concentration of the solvent. High concentrations of DMSO can be toxic to some cell lines. Ensure that the final concentration of the vehicle is consistent across all treatment groups and is at a level that is non-toxic to your cells.
Quantitative Data Summary
The following table summarizes the effect of this compound on the 6-thioguanine (6-TG) EC50 values in a panel of hematological cancer cell lines.
| Cell Line | 6-TG EC50 (nM) | 6-TG + 10 µM this compound EC50 (nM) | Fold Sensitization |
| NB4 | ~300 | ~30 | ~10 |
| HL-60 | ~1000 | ~100 | ~10 |
| 697 | ~100 | ~10 | ~10 |
Data is approximated from published studies for illustrative purposes.[1][2]
Experimental Protocols
Cell Viability (Resazurin) Assay for this compound and 6-Thioguanine Co-treatment
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Compound Preparation: Prepare a dose-response matrix of 6-thioguanine and this compound in cell culture medium. It is recommended to perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different combinations of 6-thioguanine and this compound. Include wells with vehicle control (e.g., DMSO) and single-agent controls.
-
Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: After the incubation period, add resazurin solution to each well and incubate for an additional 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. The EC50 values can be calculated by fitting the dose-response curves using a non-linear regression model.
Visualizations
Caption: Mechanism of this compound in sensitizing cancer cells to thiopurine drugs.
Caption: Experimental workflow for assessing the synergistic effect of this compound and 6-thioguanine.
References
How to address experimental variability with TH1760
Welcome to the technical support center for TH1760, a potent and selective inhibitor of NUDT15. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and provide guidance on the effective use of this compound in your experiments.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in multi-well plates: Evaporation or temperature gradients affecting outer wells. 3. Pipetting errors: Inaccurate dispensing of this compound or 6-thioguanine (6-TG). | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for consistency. 2. Avoid using the outer wells of the plate. Fill them with sterile PBS or media to minimize edge effects. 3. Calibrate pipettes regularly. Use fresh tips for each reagent and condition. |
| No significant potentiation of 6-TG toxicity observed. | 1. Low NUDT15 expression in the cell line: The target enzyme is not present at sufficient levels. 2. Inactive this compound: Improper storage or handling leading to degradation. 3. Suboptimal concentration of 6-TG or this compound: Concentrations may be too low to elicit a synergistic effect. 4. NUDT15 genotype: Cells may harbor NUDT15 variants with reduced enzymatic activity, diminishing the effect of the inhibitor. | 1. Verify NUDT15 expression in your cell line via Western blot or qPCR. Select cell lines with known wild-type NUDT15 expression for initial experiments. 2. Store this compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. 3. Perform a dose-response matrix experiment to determine the optimal concentrations of both compounds for your specific cell line. 4. Genotype your cell line for common NUDT15 variants (e.g., R139C). This is crucial for interpreting results, as variants can significantly impact thiopurine metabolism. |
| High background toxicity with this compound alone. | 1. Off-target effects at high concentrations: Although selective, very high concentrations may lead to off-target activity. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration of this compound. It has been shown to have minimal impact on cell viability at concentrations up to 100 µM in some cell lines. 2. Ensure the final DMSO concentration in your culture medium is below 0.5%. Prepare a vehicle control with the same DMSO concentration. |
| Inconsistent results across different experimental days. | 1. Variation in cell passage number: Cellular characteristics can change with prolonged culture. 2. Reagent variability: Differences between batches of 6-TG or other reagents. 3. Incubator fluctuations: Inconsistent temperature or CO2 levels. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Qualify new batches of reagents before use in critical experiments. 3. Regularly monitor and calibrate your incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Nudix (nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15), a hydrolase that dephosphorylates the active metabolites of thiopurine drugs, such as 6-thioguanine (6-TG). By inhibiting NUDT15, this compound prevents the inactivation of 6-thio-dGTP, leading to its accumulation and incorporation into DNA, which in turn induces DNA damage and cell death.
Q2: How does the NUDT15 genotype of a cell line affect experiments with this compound?
A2: Cell lines with different NUDT15 genotypes will exhibit varied responses to this compound and 6-TG co-treatment. Cells with wild-type NUDT15 are more dependent on its enzymatic activity to detoxify thiopurines, and thus show a strong potentiation of 6-TG toxicity in the presence of this compound. Conversely, cells with loss-of-function NUDT15 variants (e.g., R139C) are already sensitive to 6-TG, and the effect of this compound will be less pronounced.
Q3: What are the recommended storage and solubility conditions for this compound?
A3: this compound should be stored as a solid powder at -20°C for long-term stability (≥ 4 years). For stock solutions, dissolve in fresh DMSO. A stock solution in DMSO can be stored at -80°C for up to a year. This compound is slightly soluble in DMSO (7-11 mg/mL) and acetonitrile (0.1-1 mg/ml), and insoluble in water and ethanol.
Q4: Are there any known off-target effects of this compound?
A4: this compound is highly selective for NUDT15 over other Nudix family hydrolases and a panel of 44 kinases at concentrations up to 100 µM and 10 µM, respectively. However, as with any small molecule inhibitor, the potential for off-target effects increases at very high concentrations. It is recommended to use the lowest effective concentration to minimize this risk.
Data Presentation
Table 1: Potentiation of 6-Thioguanine (6-TG) by this compound in Different Hematological Cancer Cell Lines
| Cell Line | NUDT15 Genotype | 6-TG EC50 (µM) | 6-TG + 10µM this compound EC50 (µM) | Fold Potentiation |
| NB4 | Wild-type | ~1.0 | ~0.1 | ~10 |
| HL-60 | Wild-type | ~1.2 | ~0.12 | ~10 |
| HCT116 | Wild-type | ~2.5 | ~0.5 | ~5 |
| HCT116 3-6 | NUDT15 knockout | ~0.1 | ~0.1 | ~1 |
Data compiled from published studies. Actual values may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT/Resazurin)
This protocol is for determining the effect of this compound and 6-TG co-treatment on cell viability in a 96-well format.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-TG and a fixed concentration of this compound (e.g., 10 µM) in culture medium.
-
Include wells for untreated controls, vehicle (DMSO) controls, 6-TG only, and this compound only.
-
Carefully remove the old medium and add the medium containing the respective treatments.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add MTT (to a final concentration of 0.5 mg/mL) or resazurin reagent to each well and incubate for 2-4 hours.
-
If using MTT, add solubilization solution (e.g., DMSO or a detergent-based solution) and mix to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the dose-response curves and calculate EC50 values using a suitable software package.
-
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound and 6-TG on the ability of single cells to form colonies.
-
Cell Treatment:
-
Treat cells in a flask or dish with the desired concentrations of this compound and/or 6-TG for a specified duration (e.g., 24 hours).
-
-
Cell Seeding:
-
After treatment, wash the cells with PBS, trypsinize, and count them.
-
Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and expected toxicity) into 6-well plates.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
-
Staining and Counting:
-
Wash the colonies with PBS and fix them with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as containing >50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction against the drug concentration.
-
Mandatory Visualizations
Technical Support Center: TH1760 and 6-TG Combination Therapy
This technical support center provides troubleshooting guidance for researchers encountering a lack of potentiation of 6-thioguanine (6-TG) toxicity by TH1760 in their experiments.
Troubleshooting Guide
Question: We are not observing the expected potentiation of 6-TG toxicity when co-administering this compound in our cell line. What should we check?
Answer:
A lack of synergy between this compound and 6-TG can stem from several factors, ranging from the biological characteristics of your experimental system to the specifics of your experimental setup. Below is a step-by-step guide to help you troubleshoot the issue.
Step 1: Verify the Mechanism of Action in Your System
The potentiation of 6-TG by this compound is dependent on a specific molecular pathway. It's crucial to confirm that the key components of this pathway are functional in your cell line.
-
Is NUDT15 expressed in your cell line?
-
Rationale: this compound is an inhibitor of the NUDT15 enzyme.[1][2][3][4][5] If your cell line has very low or no expression of NUDT15, this compound will have no target to act upon, and thus no potentiation will be observed.
-
Recommended Action: Check the expression level of NUDT15 in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot) levels. Compare it to a positive control cell line known to express NUDT15 (e.g., HL-60 or NB4).[1][6]
-
-
Is the 6-TG metabolic pathway active?
-
Rationale: 6-TG is a prodrug that requires activation by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7][8] Low or absent HGPRT activity will lead to inherent resistance to 6-TG.
-
Recommended Action: Assess the expression and activity of HGPRT in your cell line. You can also test the sensitivity of your cells to other purine analogs that rely on HGPRT for activation.
-
-
Is the Mismatch Repair (MMR) pathway functional?
Step 2: Optimize Experimental Parameters
Incorrect concentrations or timing can lead to a failure to observe potentiation.
-
Are the concentrations of this compound and 6-TG optimal?
-
Rationale: The synergistic effect is often concentration-dependent. This compound itself should be non-toxic at the concentrations used.[1][4]
-
Recommended Action:
-
Perform a dose-response curve for 6-TG alone to determine its EC50 in your cell line.
-
Perform a dose-response curve for this compound alone to confirm it is not cytotoxic at the intended concentrations.
-
Set up a dose-matrix experiment with varying concentrations of both compounds to identify the optimal concentrations for synergy.[1] Refer to the table below for suggested concentration ranges from published studies.
-
-
-
Is the timing of drug addition and incubation appropriate?
-
Rationale: The timing of drug exposure can influence the outcome. Pre-incubation with this compound before adding 6-TG might be necessary to ensure adequate inhibition of NUDT15.
-
Recommended Action: Consider a pre-incubation period with this compound (e.g., 2-4 hours) before adding 6-TG. The total incubation time should be sufficient to allow for 6-TG metabolism, DNA incorporation, and subsequent cytotoxicity, which may take 48-72 hours or longer.[6]
-
Step 3: Review Compound and Cell Culture Integrity
-
Are your compounds viable?
-
Rationale: this compound and 6-TG can degrade over time, especially if not stored correctly.
-
Recommended Action: Use freshly prepared solutions of both compounds. Verify the storage conditions and shelf-life of your stock solutions.
-
-
Is your cell culture healthy and consistent?
-
Rationale: Mycoplasma contamination or high passage numbers can alter cellular responses to drugs.
-
Recommended Action: Regularly test for mycoplasma contamination. Use cells within a consistent and low passage number range for your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 6-thioguanine (6-TG)?
6-TG is a purine analog. It is a prodrug that is converted intracellularly by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its active metabolites, 6-thioguanine nucleotides (TGNs).[7][8] These TGNs, including 6-thio-dGTP, are incorporated into DNA and RNA, leading to DNA damage, cell cycle arrest, and apoptosis.[8][12][13][14]
Q2: How does this compound potentiate the toxicity of 6-TG?
This compound is a potent and selective inhibitor of NUDT15.[3][5] NUDT15 is an enzyme that hydrolyzes the active metabolites of 6-TG (6-thio-dGTP and 6-thio-GTP) back to their monophosphate forms, thus deactivating them.[4][15] By inhibiting NUDT15, this compound prevents the degradation of these active metabolites. This leads to their accumulation within the cell and increased incorporation into DNA, thereby enhancing the cytotoxic effects of 6-TG.[1][2][6]
Q3: Can this compound be used as a standalone anti-cancer agent?
This compound has been shown to have minimal to no cytotoxic effects on its own, even at high concentrations.[1][4] Its therapeutic potential lies in its ability to sensitize cells to thiopurine drugs like 6-TG.
Q4: What are some known resistance mechanisms to 6-TG?
Resistance to 6-TG can arise from:
-
Reduced activity of the activating enzyme HGPRT.[16]
-
Increased expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which may play a role in repairing 6-TG-induced DNA damage.[11]
-
Increased drug efflux.
Q5: Are there alternative NUDT15 inhibitors?
Yes, another potent and specific NUDT15 inhibitor, TH7755, has been developed and shows improved cellular target engagement and 6-TG potentiation compared to this compound.[4][6]
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Compound | Cell Line Example | Concentration Range | Notes |
| This compound | HL-60, NB4 | 1 - 10 µM | Generally non-toxic up to 100 µM.[1] A concentration of 10 µM is often used to ensure maximal NUDT15 inhibition.[1][5][6] |
| 6-Thioguanine (6-TG) | HL-60, NB4 | 0.01 - 1 µM | The effective concentration is highly cell-line dependent. A dose-response curve is essential to determine the EC50. |
Experimental Protocols
Protocol 1: Dose-Matrix Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound and 6-TG in culture medium.
-
Drug Addition:
-
For co-treatment, add the desired concentrations of this compound and 6-TG to the cells simultaneously.
-
For pre-treatment, add this compound and incubate for a specified period (e.g., 4 hours) before adding 6-TG.
-
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., Resazurin, CellTiter-Glo).
-
Data Analysis: Normalize the results to untreated controls. The data can be analyzed using synergy software (e.g., SynergyFinder) to calculate synergy scores.
Protocol 2: Western Blot for NUDT15 Expression
-
Cell Lysis: Prepare whole-cell lysates from your experimental cell line and a positive control cell line.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for NUDT15.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound and 6-TG Synergy.
Caption: Workflow for a Dose-Matrix Viability Experiment.
Caption: Troubleshooting Decision Tree.
References
- 1. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Tioguanine - Wikipedia [en.wikipedia.org]
- 8. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]
- 14. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of TH1760 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving TH1760, a potent and selective NUDT15 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of NUDT15, a nudix hydrolase that deactivates the active metabolites of thiopurine drugs, such as 6-thioguanine (6-TG). By inhibiting NUDT15, this compound leads to an increased intracellular accumulation of 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and its incorporation into DNA. This enhancement of thiopurine-induced DNA damage potentiates the cytotoxic effects of these drugs in cancer cells.[1][2][3][4]
Q2: What is the typical concentration range for using this compound in cell culture experiments?
A2: this compound is often used at a concentration of 10 µM to effectively engage intracellular NUDT15 and potentiate the effects of thiopurines.[1] However, dose-response experiments are recommended to determine the optimal concentration for your specific cell line and experimental conditions. This compound alone has been shown to have minimal effects on cell viability at concentrations up to 100 µM.[1]
Q3: How can I verify that this compound is active in my experimental system?
A3: The activity of this compound can be confirmed by observing a potentiation of thiopurine-induced cytotoxicity. This can be measured using cell viability assays, such as the resazurin assay or clonogenic survival assays.[1][2] A significant decrease in the EC50 value of the thiopurine drug in the presence of this compound indicates successful NUDT15 inhibition. Additionally, measuring the intracellular levels of 6-thio-dGTP or its incorporation into DNA can provide direct evidence of target engagement.[1]
Q4: Is there a negative control available for this compound experiments?
A4: Yes, TH7285 is a biochemically validated, inactive structural analog of this compound.[1] It can be used as a negative control to ensure that the observed effects are due to the specific inhibition of NUDT15 and not off-target effects of the chemical scaffold.
Q5: Are there more potent alternatives to this compound?
A5: Yes, a subsequent compound, TH7755, has been developed and shows greatly improved cellular target engagement and potentiation of 6-thioguanine compared to this compound, without demonstrating cytotoxicity on its own.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant potentiation of thiopurine cytotoxicity is observed with this compound. | Cell line may have low or no NUDT15 expression. | Verify NUDT15 expression levels in your cell line using techniques like Western blot or qPCR. Select cell lines known to express functional NUDT15 (e.g., NB4, HL-60).[1][2] |
| Suboptimal concentration of this compound or thiopurine. | Perform a dose-matrix experiment with varying concentrations of both this compound and the thiopurine drug to identify the optimal synergistic concentrations.[1][2] | |
| Incorrect timing of drug co-treatment. | Ensure that cells are treated with this compound and the thiopurine drug for a sufficient duration. A co-treatment period of 16 to 96 hours has been shown to be effective.[1][2] | |
| Degradation of this compound. | Ensure proper storage of the this compound compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| High background toxicity observed with this compound alone. | Concentration of this compound is too high. | Although this compound has shown low toxicity up to 100 µM, it is advisable to perform a dose-response curve with this compound alone on your specific cell line to determine the non-toxic concentration range.[1] |
| Off-target effects in a specific cell line. | Use the inactive analog, TH7285, as a negative control to differentiate between specific NUDT15 inhibition and potential off-target effects.[1] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media conditions. Ensure accurate and consistent seeding of cells for all experiments. |
| Inaccurate drug concentrations. | Calibrate pipettes regularly and ensure accurate preparation of stock and working solutions of this compound and thiopurine drugs. | |
| Issues with the cell viability assay. | Ensure that the chosen viability assay (e.g., resazurin) is linear in the range of cell numbers used and is not affected by the chemical compounds themselves. Include appropriate vehicle controls (e.g., DMSO). |
Experimental Protocols
Cell Viability (Resazurin) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate to ensure they are in the exponential growth phase at the end of the experiment.
-
Drug Treatment: Treat cells with a dose-matrix of the thiopurine drug (e.g., 6-thioguanine) and this compound. Include vehicle-treated (e.g., DMSO) and single-agent controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 96 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells. Determine EC50 values by fitting the dose-response curves using a nonlinear regression model.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Drug Treatment: Treat the cells with the desired concentrations of the thiopurine drug and this compound.
-
Colony Formation: Allow the cells to grow for 10-14 days, or until visible colonies are formed. Replace the medium with fresh medium containing the drugs every 3-4 days.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the survival fraction by normalizing the number of colonies in the treated wells to the number of colonies in the vehicle-treated wells.
Visualizations
Caption: this compound inhibits NUDT15, leading to increased levels of active thiopurine metabolites and subsequent cell death.
Caption: A logical workflow to troubleshoot common issues encountered during this compound experiments.
References
- 1. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Best practices for storing and handling TH1760
Disclaimer: Information on a compound specifically designated as "TH1760" is not publicly available. This guide is based on the best practices for handling and storing potent, selective MTH1 inhibitors, such as the related compounds TH588 and TH1579 (also known as Karonudib), and may serve as a reference. Researchers should always consult the manufacturer-specific safety data sheet (SDS) and technical documentation for the exact compound in use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, solid this compound should be stored in a tightly sealed vial at -20°C, desiccated. Stock solutions should be prepared fresh for use. If storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for short periods, generally up to one month. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Q2: What are the primary safety precautions to take when handling this compound?
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to avoid skin and eye contact.[2][3] Avoid inhalation of the powder or any aerosols by using appropriate respiratory protection if necessary.[2]
Q3: Is this compound cytotoxic?
The cytotoxicity of MTH1 inhibitors can vary. While some MTH1 inhibitors have been shown to selectively kill cancer cells, others have demonstrated little to no cytotoxic effects on their own.[4][5] The efficacy of these inhibitors is thought to be linked to their ability to cause the incorporation of oxidized nucleotides into the DNA of cancer cells.[4] The specific cytotoxic profile of this compound would need to be determined experimentally.
Q4: What is the mechanism of action for MTH1 inhibitors like this compound?
MTH1 is an enzyme that removes oxidized nucleotides from the cellular pool, preventing their incorporation into DNA.[5][6] Cancer cells often have higher levels of reactive oxygen species (ROS), leading to more oxidized nucleotides.[7] By inhibiting MTH1, compounds like this compound can lead to the accumulation of damaged DNA in cancer cells, resulting in cell death.[6][7]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect in cell-based assays.
-
Possible Cause: Compound degradation.
-
Solution: Ensure the compound has been stored correctly at -20°C in a desiccated environment. Prepare fresh stock solutions for each experiment, as solutions may degrade over time.
-
-
Possible Cause: Low cellular uptake.
-
Solution: Optimize the concentration and incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
-
Possible Cause: Cell line resistance.
-
Solution: Different cancer cell lines can have varying levels of dependence on MTH1.[4] Consider using a positive control cell line known to be sensitive to MTH1 inhibition.
-
Issue 2: Off-target effects observed.
-
Possible Cause: High compound concentration.
-
Solution: Lower the concentration of this compound used. High concentrations of small molecules can lead to non-specific binding and off-target effects.[5]
-
-
Possible Cause: Compound promiscuity.
-
Solution: Review any available selectivity data for this compound. If not available, consider performing a screen against a panel of related enzymes or receptors to identify potential off-targets.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature (Solid) | -20°C | Keep tightly sealed and desiccated. |
| Storage Temperature (Solution) | -20°C | Aliquot to avoid freeze-thaw cycles. Use within one month. |
| Shelf Life (Solid, Unopened) | Up to 6 months (general guide) | Refer to manufacturer's specifications. |
| Pre-use Equilibration | 60 minutes at room temperature | Prevents condensation from forming on the compound. |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay:
-
Cell Plating: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is recommended to perform a serial dilution to obtain a range of concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure the percentage of viable cells in each well.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: MTH1 inhibition pathway by this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. fishersci.com [fishersci.com]
- 4. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected Cytotoxicity with TH1760 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected cytotoxicity during experiments with TH1760.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of NUDT15 (Nudix Hydrolase 15). Its main function is to sensitize cells to thiopurine drugs, such as 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP). This compound achieves this by preventing NUDT15 from hydrolyzing the active metabolites of thiopurines (e.g., 6-thio-dGTP). This leads to an accumulation of these active metabolites, their incorporation into DNA, and subsequent cell death.
Q2: Is this compound expected to be cytotoxic on its own?
No, this compound alone is reported to have minimal to no cytotoxic effects on cells, even at concentrations up to 100 µM. Its cytotoxic effects are primarily observed when used in combination with thiopurine drugs.
Q3: What could be the cause of unexpected cytotoxicity when using this compound alone?
If you observe significant cytotoxicity with this compound treatment in the absence of co-administered thiopurines, consider the following possibilities:
-
Off-target effects: While this compound is a specific NUDT15 inhibitor, high concentrations or specific cellular contexts might lead to off-target activities. Some inhibitors of similar protein families, like MTH1 inhibitors, have been reported to have off-target effects on targets such as tubulin.
-
Contamination: The this compound compound or the cell culture may be contaminated with a cytotoxic agent.
-
Specific cellular vulnerability: The cell line you are using might have a unique dependency or sensitivity that makes it susceptible to NUDT15 inhibition alone, although this is not the expected mechanism.
Q4: My results show much higher cytotoxicity than expected when combining this compound with a thiopurine. What should I check?
-
Dosing calculations: Double-check the final concentrations of both this compound and the thiopurine drug in your assay.
-
Cell line sensitivity: Different cell lines can have varying levels of NUDT15 expression and different sensitivities to thiopurines. The potentiation effect of this compound may be stronger in some cell lines than others.
-
Assay-specific artifacts: The type of cytotoxicity assay used can influence the results. Ensure your assay is not being affected by the compound itself (e.g., colorimetric interference in an MTT assay).
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity with this compound Monotherapy
If you observe cytotoxicity when treating cells with this compound alone, follow these troubleshooting steps:
Experimental Workflow for Troubleshooting this compound Monotherapy Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound alone.
Detailed Steps:
-
Confirm Compound Integrity:
-
Verify the identity and purity of your this compound stock.
-
If possible, use a fresh, validated batch of the compound.
-
-
Use an Inactive Control:
-
TH7285 is a structurally similar analog of this compound that does not inhibit NUDT15.
-
Perform a parallel experiment with TH7285 at the same concentrations as this compound. If TH7285 does not show cytotoxicity, the effect of this compound is likely mediated by its intended target, NUDT15. If both compounds are cytotoxic, an off-target effect or an artifact is more likely.
-
-
Evaluate Assay Method:
-
Consider if this compound could be interfering with your cytotoxicity assay. For example, in an MTT assay, a compound that is a reducing agent could lead to false-positive results.
-
Try an alternative cytotoxicity assay that relies on a different detection method (e.g., LDH release, CellTiter-Glo).
-
Issue 2: High Variability in Cytotoxicity Readouts
High variability between replicate wells can mask the true effect of a compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower concentration or a different solvent (ensure solvent controls are included). |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate for 24 hours or until cells have adhered and reached the desired confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, the thiopurine drug (e.g., 6-TG), and the combination of both. Include a vehicle-only control.
-
Add the compounds to the respective wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL.
-
Remove the treatment media and add 100 µL of the MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Verifying NUDT15-Dependent Cytotoxicity
This experiment is designed to confirm that the observed cytotoxicity is a direct result of NUDT15 inhibition.
-
Experimental Groups:
-
Vehicle control (e.g., DMSO)
-
Thiopurine drug alone (e.g., 6-TG)
-
This compound + Thiopurine drug
-
Inactive analog (TH7285) + Thiopurine drug
-
This compound alone
-
TH7285 alone
-
-
Procedure:
-
Follow the steps outlined in the Standard MTT Cytotoxicity Assay protocol for cell plating and treatment with the experimental groups listed above.
-
After the incubation period, assess cell viability.
-
-
Expected Results and Interpretation:
| Experimental Group | Expected Outcome for NUDT15-Dependent Effect |
| Thiopurine alone | Baseline cytotoxicity of the thiopurine drug. |
| This compound + Thiopurine | Significantly increased cytotoxicity compared to thiopurine alone. |
| TH7285 + Thiopurine | Cytotoxicity similar to thiopurine alone. |
| This compound alone | Minimal to no cytotoxicity. |
| TH7285 alone | Minimal to no cytotoxicity. |
Signaling Pathways and Workflows
This compound Mechanism of Action
Adjusting TH1760 concentration for different cancer cell types
Welcome to the technical support center for TH1760, a potent and selective small molecule inhibitor of Nudix (Nucleoside Diphosphate Linked Moiety X)-Type Motif 15 (NUDT15). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in cancer cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the NUDT15 enzyme. NUDT15 is responsible for hydrolyzing and inactivating the active metabolites of thiopurine drugs, such as 6-thioguanine (6-TG). By inhibiting NUDT15, this compound prevents the breakdown of these active metabolites (6-thio-dGTP and 6-thio-GTP), leading to their increased incorporation into the DNA of cancer cells. This incorporation triggers DNA damage and subsequent cell death, thereby sensitizing cancer cells to thiopurine therapy.
Q2: Does this compound have cytotoxic effects on its own?
A2: this compound is primarily designed as a sensitizing agent and generally shows minimal cytotoxicity on its own at concentrations effective for NUDT15 inhibition. Its therapeutic effect is realized when used in combination with thiopurine drugs like 6-thioguanine.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: Based on published studies, a concentration of 10 µM this compound is often used to sensitize hematological cancer cell lines to 6-thioguanine. However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your model system.
Q4: How does the expression level of NUDT15 in cancer cells affect the efficacy of this compound?
A4: The efficacy of this compound is directly linked to the presence and activity of NUDT15. Cancer cells with higher levels of NUDT15 expression may be more reliant on this enzyme to tolerate thiopurine treatment, and thus may be more effectively sensitized by this compound. Conversely, cells with naturally low or deficient NUDT15 may already be sensitive to thiopurines, and the sensitizing effect of this compound might be less pronounced. Some cancer types, such as prostate and ovarian cancers, have been shown to have frequent co-deletion of the NUDT15 and RB1 genes, potentially making them more susceptible to thiopurine-based therapies.[1]
Q5: For which types of cancer is this compound expected to be most effective?
A5: this compound's efficacy is tied to the use of thiopurine drugs, which are standard treatments for diseases like acute lymphoblastic leukemia (ALL).[2] Therefore, it has been most extensively studied in hematological malignancies. However, its potential is being explored in solid tumors, especially those with high NUDT15 expression or those where thiopurine treatment could be beneficial. The suitability for a specific cancer type will also depend on the intrinsic sensitivity of the cells to 6-thioguanine.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High variability in results between replicate wells.
-
Question: I am seeing significant differences in cell viability between wells treated with the same concentration of this compound and 6-TG. What could be the cause?
-
Answer:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently mix the suspension between pipetting to prevent cells from settling.
-
Incomplete Compound Dissolution: this compound, like many small molecules, is often dissolved in DMSO. Ensure the stock solution is fully dissolved before diluting it in your culture medium. Visually inspect for any precipitation after dilution.
-
"Edge Effect" in Plates: The outer wells of multi-well plates are prone to evaporation, which can alter the effective drug concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media to maintain humidity.
-
Issue 2: No sensitizing effect of this compound is observed.
-
Question: I am not observing an increased sensitivity to 6-thioguanine when I co-administer this compound. Why might this be?
-
Answer:
-
Sub-optimal Concentrations: The concentrations of either this compound or 6-TG may be too low for your specific cell line. It is recommended to perform a dose-response matrix experiment, testing various concentrations of both compounds to find the optimal synergistic range.
-
Low NUDT15 Expression: The cell line you are using may have very low or no NUDT15 expression, making it insensitive to NUDT15 inhibition. You can check NUDT15 expression levels via Western blot or qPCR.
-
Incorrect Assay Endpoint: The incubation time may be too short to observe a significant effect. A time-course experiment (e.g., 24, 48, 72, or 96 hours) is recommended to determine the optimal treatment duration. Published data often uses a 96-hour incubation period for this combination.
-
Drug Inactivity: Ensure your stock solutions of this compound and 6-TG are not degraded. Prepare fresh stocks if there is any doubt about their stability.
-
Issue 3: Unexpectedly high cytotoxicity is observed, even in control wells.
-
Question: My cells are dying even in the wells with a very low concentration of the drugs, or in my vehicle control wells. What is the problem?
-
Answer:
-
Solvent Toxicity: The most common solvent for this compound is DMSO, which can be toxic to cells at higher concentrations. The final concentration of DMSO in the culture medium should ideally be below 0.1% and should not exceed 0.5%. Always include a vehicle-only control (medium with the same final DMSO concentration as your highest drug concentration) to assess the impact of the solvent on cell viability.
-
Cell Health: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can be more sensitive to treatment.
-
Contamination: Check your cell cultures for any signs of microbial contamination (e.g., bacteria, yeast, mycoplasma), as this can significantly impact cell viability and experimental outcomes.
-
Data Presentation
Baseline Sensitivity of Cancer Cell Lines to 6-Thioguanine
The efficacy of this compound as a sensitizer is dependent on the intrinsic sensitivity of the cancer cells to the thiopurine drug itself. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-thioguanine (6-TG) across a panel of human cancer cell lines, providing a baseline for experimental design. The addition of an effective concentration of this compound would be expected to lower these IC50 values.
| Cell Line | Cancer Type | IC50 of 6-Thioguanine (µM) | Assay Duration |
| A549 | Lung Carcinoma | 2.82 | 72 hrs |
| ASPC1 | Pancreatic Cancer | 2.8 | Not Specified |
| CCRF-CEM | Leukemia | 0.87 - 2.98 | 48 - 72 hrs |
| COLO357 | Pancreatic Cancer | 2.09 | Not Specified |
| Caco-2 | Colorectal Adenocarcinoma | 2.21 | 48 hrs |
| MCF-7 | Breast Cancer | 5.48 | 48 hrs |
Data compiled from multiple sources.[3][4] Assay conditions and methods may vary between studies, leading to different IC50 values.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Resazurin-Based Cell Viability Assay
This protocol details how to perform a dose-response experiment to find the effective concentration of this compound in combination with a fixed concentration of 6-thioguanine.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-thioguanine (6-TG) stock solution (e.g., 10 mM in DMSO)
-
Resazurin solution (0.15 mg/mL in sterile DPBS)[5]
-
Sterile 96-well opaque-walled plates
-
Microplate reader (fluorometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Determine the IC50 of 6-TG alone for your cell line. For this experiment, use a fixed, sub-lethal concentration of 6-TG (e.g., the IC20).
-
Prepare a serial dilution of this compound in complete medium. A common range to test is from 0.1 µM to 20 µM.
-
Prepare treatment media: one set containing only the fixed concentration of 6-TG, and another set containing the fixed 6-TG plus each concentration of this compound.
-
Include controls: medium only (blank), cells with medium only (no treatment), and cells with medium containing the fixed 6-TG concentration and the highest percentage of DMSO (vehicle control).
-
Carefully remove the medium from the cells and add 100 µL of the prepared treatment media to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 96 hours) at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.[5]
-
Incubate for 1-4 hours at 37°C, protected from light.[5] The optimal incubation time should be determined empirically for your cell line.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 545-560 nm and an emission wavelength of 590 nm.[6][7]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the concentration that gives the maximal sensitizing effect.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effect of a drug combination on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and 6-TG stock solutions
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number will depend on the plating efficiency of your cell line and the expected toxicity of the treatment.
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Drug Treatment:
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound, 6-TG, or the combination. Include an untreated control and a vehicle control.
-
Return the plates to the incubator. The duration of drug exposure can vary (e.g., 24 hours or continuous exposure). For continuous exposure, the medium with drugs is not removed.
-
-
Colony Formation:
-
Fixation and Staining:
-
Carefully remove the medium from the wells.
-
Gently wash each well with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 5-10 minutes at room temperature.
-
Remove the fixation solution and let the plates air dry completely.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes.
-
Carefully remove the staining solution and wash the plates with tap water until the excess stain is removed. Let the plates air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the effect of the treatment.
-
Mandatory Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. ClinPGx [clinpgx.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labbox.es [labbox.es]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Clonogenic Assay [bio-protocol.org]
Validation & Comparative
Validating the On-Target Effects of TH1760 on NUDT15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor TH1760 and its effects on the Nudix hydrolase 15 (NUDT15) enzyme. The on-target validation of this compound is presented alongside comparative data for a more potent analog, TH7755, and an inactive control compound, TH7285. This document summarizes key experimental data, details the methodologies used for validation, and illustrates the relevant biological pathways and experimental workflows.
Introduction to NUDT15 and its Inhibition
NUDT15 is a crucial enzyme involved in the metabolism of thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are widely used in the treatment of acute lymphoblastic leukemia and inflammatory bowel diseases.[1][2] The enzyme functions by hydrolyzing the active thiopurine metabolites, 6-thio-(deoxy)guanosine triphosphate (6-thio-(d)GTP), back to their less toxic monophosphate forms.[2][3] This action prevents the incorporation of these cytotoxic metabolites into DNA, thereby reducing the therapeutic efficacy of thiopurines.[1][2] Genetic variants of NUDT15 that lead to decreased enzyme activity are associated with increased toxicity and intolerance to thiopurine treatment, particularly in East Asian and Hispanic populations.[4]
The development of NUDT15 inhibitors aims to potentiate the therapeutic effects of thiopurines, potentially allowing for lower doses and reduced side effects. This compound was developed as the first potent and selective small-molecule inhibitor of NUDT15.[5][6] Its on-target effects have been validated through various biochemical and cellular assays, demonstrating its potential to sensitize cancer cells to thiopurine treatment.[5]
Comparative Analysis of NUDT15 Inhibitors
The following tables summarize the quantitative data for this compound and its analogs, providing a clear comparison of their biochemical potency and cellular activity.
| Compound | Target | Biochemical Potency (IC50) | Cellular Target Engagement | Effect on Thiopurine Sensitivity |
| This compound | NUDT15 | Low-nanomolar range[5] | Engages cellular NUDT15 in the low-micromolar range[5] | Potentiates thiopurine-induced cell death[2][5] |
| TH7755 | NUDT15 | 30 nM (human)[7][8] | Greatly improved cellular target engagement compared to this compound[7][9] | Superior 6-thioguanine potentiation compared to this compound[7][9] |
| TH7285 | NUDT15 (inactive analog) | No binding to NUDT15[5] | No cellular target engagement[5] | No effect on thiopurine cytotoxicity[5] |
Table 1: Comparison of Biochemical and Cellular Activities of NUDT15 Inhibitors.
| Cell Line | Thiopurine | This compound Concentration | Effect on EC50 |
| NB4 | 6-TG | Dose-dependent | Up to ~10-fold reduction[5] |
| HL-60 | 6-TG | Dose-dependent | Up to ~10-fold reduction[5] |
Table 2: Potentiation of Thiopurine Cytotoxicity by this compound in Acute Myeloid Leukemia (AML) Cell Lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NUDT15 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of NUDT15. A malachite green-based assay is commonly used to quantify the release of inorganic phosphate during the hydrolysis of the NUDT15 substrate.
Protocol:
-
Recombinant human NUDT15 protein is incubated with the test compound (e.g., this compound, TH7755, or TH7285) at various concentrations.
-
The enzymatic reaction is initiated by the addition of a substrate, such as 6-thio-dGTP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 22°C).
-
The reaction is stopped, and a malachite green reagent is added.
-
The amount of inorganic phosphate released is quantified by measuring the absorbance at a specific wavelength.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[7][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Intact cells (e.g., HL-60) are treated with the test compound or a vehicle control (DMSO).
-
The cells are then heated to a range of temperatures.
-
After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble NUDT15 protein at each temperature is quantified by Western blotting or other protein detection methods.
-
A melting curve is generated by plotting the amount of soluble protein against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5][10][11]
Thiopurine Potentiation and Cell Viability Assay
This assay evaluates the ability of an NUDT15 inhibitor to enhance the cytotoxic effects of thiopurine drugs on cancer cells.
Protocol:
-
Cancer cell lines (e.g., NB4, HL-60) are seeded in multi-well plates.
-
The cells are treated with a dose matrix of a thiopurine drug (e.g., 6-TG) and the NUDT15 inhibitor (e.g., this compound).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a resazurin-based assay or by measuring the percentage of sub-G1 cells as an indicator of cell death.
-
The EC50 value of the thiopurine in the presence and absence of the inhibitor is calculated to determine the degree of potentiation.[5]
-
Synergy scores can also be calculated to quantify the interaction between the two compounds.[5]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the thiopurine metabolic pathway and the experimental workflow for validating NUDT15 inhibitors.
Caption: Thiopurine metabolic pathway and the inhibitory action of this compound on NUDT15.
Caption: Experimental workflow for validating on-target effects of NUDT15 inhibitors.
Conclusion
The experimental data strongly support the on-target activity of this compound as a potent inhibitor of NUDT15. Biochemical assays confirm its low-nanomolar potency, while cellular thermal shift assays demonstrate its direct engagement with NUDT15 within cells.[5] Crucially, the potentiation of thiopurine-induced cytotoxicity by this compound, and the lack of such an effect with the inactive analog TH7285, validates that this cellular phenotype is a direct consequence of NUDT15 inhibition.[5] The development of even more potent inhibitors like TH7755 further underscores the therapeutic potential of targeting NUDT15 to enhance the efficacy of thiopurine-based chemotherapies.[7][9] This guide provides researchers with a solid foundation for understanding and evaluating the on-target effects of NUDT15 inhibitors.
References
- 1. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. knmp.nl [knmp.nl]
- 4. NUDT15 - Wikipedia [en.wikipedia.org]
- 5. Development of a chemical probe against NUDT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Crystal structures of NUDT15 variants enabled by a potent inhibitor reveal the structural basis for thiopurine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Two Distinct Cancer Therapeutic Strategies: NUDT15 Inhibition with TH1760 and MTH1 Inhibition
In the landscape of precision oncology, targeting nucleotide metabolism and DNA damage repair pathways has emerged as a promising strategy to selectively eliminate cancer cells. This guide provides a detailed head-to-head comparison of two distinct approaches: the inhibition of NUDT15 (Nudix Hydrolase 15) by TH1760, which enhances the efficacy of thiopurine chemotherapies, and the inhibition of MTH1 (MutT Homolog 1) by compounds like Karonudib (also known as TH1579), which induces cancer cell death through the incorporation of oxidized nucleotides into DNA and mitotic arrest. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the mechanisms, experimental validation, and potential applications of these two therapeutic strategies.
Executive Summary
| Feature | This compound (NUDT15 Inhibitor) | MTH1 Inhibitors (e.g., Karonudib) |
| Primary Target | NUDT15 (MTH2) | MTH1 (NUDT1) |
| Mechanism of Action | Inhibits the hydrolysis of active thiopurine metabolites (e.g., 6-thio-dGTP), leading to their increased incorporation into DNA and enhanced cytotoxicity of thiopurine drugs. | Prevents the sanitization of the oxidized nucleotide pool, leading to the incorporation of damaged bases like 8-oxo-dGTP into DNA, causing DNA damage and cell death. Karonudib also induces mitotic arrest by inhibiting microtubule polymerization. |
| Therapeutic Strategy | Acts as a sensitizer to enhance the efficacy of existing thiopurine chemotherapies. | Primarily a standalone therapy that exploits the high oxidative stress characteristic of cancer cells. |
| Cellular Effects | Increased DNA damage and apoptosis in the presence of thiopurine drugs. | Induction of DNA damage, cell cycle arrest (specifically mitotic arrest for Karonudib), and apoptosis. |
| In Vivo Efficacy | Preclinical data shows sensitization of cancer cells to thiopurines. | Karonudib has demonstrated significant anti-tumor effects in various preclinical cancer models, including hepatocellular carcinoma, B-cell lymphoma, acute myeloid leukemia, and osteosarcoma. |
Mechanism of Action and Signaling Pathways
This compound and the NUDT15 Pathway
This compound is a potent and selective inhibitor of NUDT15, a Nudix hydrolase that plays a crucial role in the metabolism of thiopurine drugs like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). These drugs are converted in vivo to their active triphosphate forms, such as 6-thio-dGTP. NUDT15 dephosphorylates these active metabolites, thus inactivating them. By inhibiting NUDT15, this compound prevents this inactivation, leading to an accumulation of active thiopurine metabolites within the cell. These toxic nucleotide analogs are then incorporated into DNA during replication, causing DNA damage and triggering apoptosis in cancer cells.
Assessing the Selectivity Profile of TH1760: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of TH1760, a potent inhibitor of Nudix (Nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15), with other relevant compounds. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Biochemical Potency and Selectivity
This compound is a first-in-class, potent, and selective inhibitor of NUDT15, also known as MTH2. It exhibits a low nanomolar inhibitory concentration (IC50) against NUDT15. The selectivity of this compound has been evaluated against a panel of other human NUDIX hydrolases and a broader safety panel to assess potential off-target effects.
Table 1: In Vitro Potency of this compound and Comparators against NUDT15
| Compound | Target | IC50 (nM) | Assay |
| This compound | Human NUDT15 | 25 | Malachite Green Assay |
| TH7755 | Human NUDT15 | 30 | Malachite Green Assay |
| TH7755 | Mouse NUDT15 | 144 | Malachite Green Assay |
Table 2: Selectivity of this compound against other Human NUDIX Hydrolases
| Target | % Inhibition at 100 µM this compound |
| MTH1 (NUDT1) | Not significant |
| NUDT2 | Not significant |
| NUDT5 | Not significant |
| NUDT9 | Not significant |
| NUDT12 | Not significant |
| NUDT14 | Not significant |
| NUDT18 | Not significant |
| NUDT22 | Not significant |
| Data from a screening assay where significant inhibition was not observed at a concentration approximately 4000-fold above the IC50 for NUDT15. |
Off-Target Profiling
To further assess its selectivity, this compound was screened against the Eurofins SafetyScreen44™ panel, which includes a range of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions. This broad panel screening helps to identify potential off-target liabilities early in the development process. The results of such screenings provide crucial information on the broader pharmacological profile of the compound.
Comparison with the Next-Generation Inhibitor TH7755
TH7755, a successor to this compound, was developed to have improved properties. While both compounds exhibit similar in vitro potency against NUDT15, TH7755 demonstrates enhanced cellular target engagement. This was confirmed using the Cellular Thermal Shift Assay (CETSA), where a larger thermal stabilization of NUDT15 was observed with TH7755 compared to this compound at the same concentration, indicating a more robust interaction with the target protein within a cellular environment.
Table 3: Cellular Target Engagement Comparison
| Compound (at 10 µM) | NUDT15 Thermal Stabilization (ΔTagg) | Assay |
| This compound | ~1°C | Cellular Thermal Shift Assay (CETSA) |
| TH7755 | ~4°C | Cellular Thermal Shift Assay (CETSA) |
NUDT15 Signaling Pathway and Mechanism of Action of this compound
NUDT15 plays a critical role in the metabolism of thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are used in the treatment of cancer and inflammatory diseases. NUDT15 functions by hydrolyzing the active triphosphate metabolites of these drugs (6-thio-dGTP and 6-thio-GTP) back to their less toxic monophosphate forms. This action prevents the incorporation of these toxic metabolites into DNA, thus mitigating DNA damage and cytotoxicity.
By inhibiting NUDT15, this compound blocks this detoxification pathway, leading to an accumulation of 6-thio-(d)GTP. The increased levels of these active metabolites result in their enhanced incorporation into DNA, causing DNA damage and subsequent cell death in cancer cells. This mechanism of action makes NUDT15 inhibitors like this compound promising agents for sensitizing cancer cells to thiopurine therapy.
Caption: Thiopurine metabolism and the inhibitory action of this compound on NUDT15.
Experimental Protocols
Malachite Green Assay for NUDT15 Inhibition
This colorimetric assay is used to determine the enzymatic activity of NUDT15 by measuring the amount of inorganic phosphate released from the hydrolysis of the substrate (e.g., 6-thio-dGTP).
-
Reagents and Materials:
-
Purified recombinant
-
A Head-to-Head Comparison: The NUDT15 Inhibitor TH1760 and its Inactive Analog for Robust Control Experiments
For researchers in pharmacology and drug development, the use of well-characterized chemical probes and their corresponding inactive analogs is paramount for rigorous scientific inquiry. This guide provides a comprehensive comparison of the potent and selective NUDT15 inhibitor, TH1760, and its biochemically validated inactive analog, TH7285, to facilitate the design of robust control experiments.
This compound is a small molecule inhibitor of Nudix (nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15), an enzyme that hydrolyzes the active metabolites of thiopurine drugs, such as 6-thioguanine (6-TG). By inhibiting NUDT15, this compound sensitizes cells to the cytotoxic effects of thiopurines, a therapeutic strategy being explored for cancer and inflammatory diseases. To ensure that the observed cellular effects of this compound are a direct result of NUDT15 inhibition, a structurally similar but functionally inactive control compound is essential. TH7285 was developed for this purpose; the addition of a methyl group to the nitrogen of the benzoxazolone ring sterically hinders its binding to the NUDT15 catalytic pocket, thereby abolishing its inhibitory activity.
This guide presents a summary of the comparative data between this compound and TH7285, detailed experimental protocols for key assays, and visual diagrams of the relevant signaling pathway and experimental workflows.
Quantitative Comparison of this compound and its Inactive Analog
The following table summarizes the key quantitative differences between this compound and its inactive analog, TH7285, based on published experimental data.
| Parameter | This compound (Active Inhibitor) | TH7285 (Inactive Analog) | Reference |
| NUDT15 Inhibition (IC50) | ~25 nM | > 100 µM | |
| Cellular NUDT15 Target Engagement | Significant thermal stabilization | Minimal thermal stabilization | |
| Potentiation of 6-Thioguanine (6-TG) Cytotoxicity | Strong, dose-dependent potentiation | No potentiation | |
| Selectivity (Kinase Panel) | High selectivity | Not explicitly tested, but designed for inactivity |
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare this compound and TH7285 are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HL-60) to 80-90% confluency. Treat cells with the desired concentrations of this compound, TH7285, or DMSO (vehicle control) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 25°C.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble NUDT15 protein by Western blotting using an anti-NUDT15 antibody.
Malachite Green Assay for NUDT15 Activity
This biochemical assay measures the enzymatic activity of NUDT15 by quantifying the release of inorganic phosphate from its substrate (e.g., dGTP).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant NUDT15 enzyme, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), and the substrate (e.g., dGTP).
-
Inhibitor Addition: Add varying concentrations of this compound, TH7285, or DMSO to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and add Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate released during the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 620-650 nm. The amount of phosphate released is proportional to the enzyme activity.
Cell Viability Assay for Thiopurine Potentiation
This assay determines the effect of NUDT15 inhibition on the cytotoxicity of thiopurine drugs.
Protocol:
-
Cell Seeding: Seed cells (e.g., HL-60) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose matrix of a thiopurine drug (e.g., 6-thioguanine) and either this compound, TH7285, or DMSO.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the resazurin reduction assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the EC50 values for the thiopurine drug in the presence and absence of the NUDT15 inhibitors to determine the degree of potentiation.
Visualizing the Mechanism and Workflow
The following diagrams, created using Graphviz, illustrate the signaling pathway of NUDT15 and the experimental workflow for comparing this compound and its inactive analog.
Safety Operating Guide
Navigating the Safe Disposal of TH1760: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of TH1760, a potent and selective NUDT15 inhibitor. In the absence of a specific Safety Data Sheet (SDS), this document outlines a conservative approach based on general best practices for handling novel chemical entities.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for understanding its potential hazards and for making informed decisions regarding its disposal.
| Property | Value | Source |
| Chemical Name | 6-[[4-(1H-Indol-5-ylcarbonyl)-1-piperazinyl]sulfonyl]-2(3H)-benzoxazolone | Tocris Bioscience |
| Molecular Formula | C20H18N4O5S | Selleck Chemicals[1] |
| Molecular Weight | 426.45 g/mol | Selleck Chemicals[1] |
| CAS Number | 2567914-01-4 | Selleck Chemicals[1] |
| Appearance | Powder | Selleck Chemicals[1] |
| Solubility | Soluble in DMSO, Insoluble in water and ethanol | Selleck Chemicals[1] |
| Known Activity | Potent and selective NUDT15 (MTH2) inhibitor | Selleck Chemicals[1], MedchemExpress[2], Tocris Bioscience[3] |
Experimental Protocols for Disposal
Personal Protective Equipment (PPE) Requirements:
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Disposal of Solid this compound Waste:
-
Collection: Collect all waste this compound powder and any materials contaminated with the solid (e.g., weighing paper, spatulas, contaminated gloves) in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound (6-[[4-(1H-Indol-5-ylcarbonyl)-1-piperazinyl]sulfonyl]-2(3H)-benzoxazolone)".
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Disposal of this compound Solutions (e.g., in DMSO):
-
Collection: Collect all solutions containing this compound in a designated, sealed, and chemically compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Label the container as "Hazardous Waste" and list all contents, including the full chemical name of this compound and the solvent (e.g., "this compound in DMSO").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, segregated by hazard class as appropriate.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal contractor, adhering to all relevant regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of solid and solution forms of this compound.
This guide is intended to provide a framework for the safe disposal of this compound in a research setting. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations. The absence of a specific SDS for this compound necessitates a cautious approach, treating the compound as potentially hazardous until more comprehensive data becomes available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
